4-(Thiophen-2-yl)thiazole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-thiophen-2-yl-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-8(11)7-9-5(4-13-7)6-2-1-3-12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPZXZBRLUDDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610560 | |
| Record name | 4-(Thiophen-2-yl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847956-14-3 | |
| Record name | 4-(Thiophen-2-yl)-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Thiophen-2-yl)thiazole-2-carboxylic acid: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, established synthetic methodologies, and known biological relevance. This document is designed for an audience of researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-derived insights to facilitate the use of this molecule as a key building block or lead compound in novel therapeutic design.
Table of Contents
-
Introduction to the Thiophene-Thiazole Scaffold
-
Core Physicochemical and Structural Properties
-
Synthetic Pathways and Methodologies
-
Biological Significance and Therapeutic Potential
-
Analytical Characterization Techniques
-
References
Introduction to the Thiophene-Thiazole Scaffold
The combination of thiophene and thiazole rings within a single molecular framework results in a scaffold with compelling electronic and structural characteristics for drug design. The thiophene ring is a well-regarded bioisostere of the phenyl group, often employed to enhance metabolic stability and modulate pharmacokinetic profiles.[1][2] The thiazole moiety, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure found in numerous approved pharmaceuticals, prized for its ability to participate in hydrogen bonding and other non-covalent interactions within protein binding sites.[3][4] The linkage of these two heterocycles, particularly with the inclusion of a carboxylic acid functional group, creates a molecule with multiple potential points for synthetic elaboration and interaction with biological targets.
Core Physicochemical and Structural Properties
A deep understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems and for guiding formulation development.
Structural and Electronic Attributes
This compound has a largely planar structure, which can be advantageous for π-stacking interactions with aromatic amino acid residues in target proteins. The electron-withdrawing character of the thiazole ring and the carboxylic acid group influences the electron density of the thiophene ring, potentially impacting its metabolic fate.
Table 1: Key Physicochemical Parameters
| Property | Value | Source(s) |
| Molecular Formula | C8H5NO2S2 | [5] |
| Molecular Weight | 211.26 g/mol | [5] |
| CAS Number | 24044-07-3 | [5] |
| Computed XLogP3 | 2.8 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 5 | [6] |
| Appearance | Yellow solid | [7] |
| Melting Point | 118–120 °C | [7] |
Note: Some values are computationally predicted and should be confirmed experimentally for specific applications.
Solubility and Lipophilicity
The carboxylic acid group confers a degree of aqueous solubility, which is pH-dependent. At physiological pH, the deprotonated carboxylate will enhance water solubility. However, the two heterocyclic rings contribute to the molecule's overall lipophilicity. The predicted XLogP3 of 2.8 suggests a balance between lipophilicity and hydrophilicity, a key factor for oral bioavailability.[6]
Synthetic Pathways and Methodologies
The synthesis of this compound can be accomplished through various established organic chemistry reactions. The Hantzsch thiazole synthesis is a particularly common and efficient method.[8][9]
Primary Synthetic Route: Hantzsch Thiazole Synthesis
This classical method involves the condensation of an α-haloketone with a thioamide.[8][9][10] For the target molecule, the synthesis would typically proceed by reacting 2-bromo-1-(thiophen-2-yl)ethanone with a thiooxamate ester, followed by hydrolysis of the resulting ester.
Caption: Generalized workflow for the Hantzsch synthesis of this compound.
Detailed Experimental Protocol
The following is a representative, step-by-step methodology for the synthesis.
Part A: Synthesis of Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate
-
In a round-bottom flask, dissolve 2-bromo-1-(thiophen-2-yl)ethanone (1.0 equivalent) in a suitable solvent such as ethanol.
-
Add ethyl thiooxamate (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Isolate the crude product by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Part B: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ethyl ester from Part A in a mixture of ethanol and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully consumed, as indicated by TLC.
-
Remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 with a dilute acid (e.g., 1 M HCl).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Biological Significance and Therapeutic Potential
Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][7][11] The thiazole scaffold is present in over 18 FDA-approved drugs.[3]
Derivatives of the 4-(thiophen-2-yl)thiazole core have been investigated for several therapeutic applications:
-
Anti-inflammatory and Analgesic Agents: Substituted 4-(chlorothiophen-2-yl)thiazol-2-amine derivatives have been synthesized and shown to be potent inhibitors of COX/LOX pathways, demonstrating both anti-inflammatory and analgesic effects in vivo.[11]
-
Anticancer Agents: The thiazole and thiadiazole scaffolds are being explored for the development of c-Met kinase inhibitors for cancer treatment.[7]
-
Antimicrobial Activity: The thiazole nucleus is a common feature in various antibacterial and antifungal agents.[7]
The carboxylic acid moiety of the title compound provides a crucial point for interaction with biological targets through hydrogen bonding or ionic interactions, and also serves as a synthetic handle for creating ester or amide derivatives to explore structure-activity relationships.
Caption: Interplay of structural features and potential biological activities.
Analytical Characterization Techniques
The identity and purity of this compound are typically confirmed using a suite of standard analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present, with characteristic stretches for the O-H and C=O of the carboxylic acid, and vibrations from the aromatic rings.[7]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.[7]
Conclusion and Future Directions
This compound is a versatile and valuable scaffold for drug discovery and development. Its accessible synthesis and the proven biological relevance of its constituent heterocycles make it an attractive starting point for lead optimization campaigns. Future research efforts should be directed towards the synthesis and screening of derivative libraries to fully explore the therapeutic potential of this compound class against a range of biological targets. Further studies to determine its pharmacokinetic and toxicological profiles will also be essential for its advancement as a potential drug candidate.
References
- Shah, S. A. A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry.
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Keserű, G. M., & Flachner, B. (2018). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[3]annulene-scaffold. Bioorganic & Medicinal Chemistry Letters, 28(15), 2565-2569.
- Lv, P., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 10(42), 25035-25051.
- Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14197-14266.
- Singh, R., & Kaur, H. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(5), 1443.
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PubChem. (n.d.). 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylate. Retrieved from [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Bioisosterism in Medicinal Chemistry. Retrieved from [Link]
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Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]
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Drug Hunter. (2024, November 7). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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Springer. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
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Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid
Abstract: This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structural features, outlines a robust synthetic pathway via the Hantzsch thiazole synthesis, and details the spectroscopic techniques essential for its structural elucidation. The guide integrates theoretical principles with practical, field-proven methodologies to offer a holistic understanding of this valuable scaffold, grounding all claims in authoritative scientific literature.
Introduction: The Significance of Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active agents.[1][2] Among these, structures incorporating thiophene and thiazole rings are particularly noteworthy for their versatile chemical properties and diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] this compound is a exemplar of this class, merging the electron-rich thiophene ring with the thiazole core, a privileged structure in drug discovery.[2][6] This guide will dissect the molecular architecture of this compound, providing the foundational knowledge necessary for its application in research and development.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is defined by the covalent linkage of a thiophene ring at the 4-position of a thiazole-2-carboxylic acid core. This arrangement creates a largely planar, conjugated system that dictates its chemical reactivity and potential for biological interactions.
The key structural components are:
-
Thiophene Ring: A five-membered aromatic heterocycle containing a sulfur atom, known to act as a bioisostere for a phenyl ring and engage in various intermolecular interactions.[1]
-
Thiazole Ring: A five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, a common feature in many approved drugs, including Vitamin B1 (Thiamine).[2]
-
Carboxylic Acid Group: A critical functional group at the 2-position of the thiazole ring, which can act as a hydrogen bond donor and acceptor, often serving as a key interaction point with biological targets like enzyme active sites.[7]
Caption: 2D structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the title compound, essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₅NO₂S₂ | [8] |
| Molecular Weight | 211.26 g/mol | [8][9] |
| CAS Number | 847956-14-3 | [8] |
| Appearance | Yellow solid | [6] |
| Melting Point | 118–120 °C | [6] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų (Value for isomer) | [9] |
| logP (Predicted) | 2.57 (Value for isomer) | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 4 | [9] |
Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis
A robust and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first described by Arthur Hantzsch in 1887.[10] This reaction involves the condensation of an α-haloketone with a thioamide.[11][12] For the specific synthesis of this compound, the key precursors are 2-bromo-1-(thiophen-2-yl)ethanone and ethyl 2-amino-2-thioxoacetate, followed by hydrolysis.
Causality in Experimental Design
The choice of the Hantzsch synthesis is deliberate due to its high yields, operational simplicity, and the ready availability of starting materials.[13] The reaction proceeds through a well-defined mechanism involving nucleophilic substitution, cyclization, and dehydration, offering reliable and predictable outcomes.
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Synthetic Protocol
-
Condensation: In a round-bottom flask, dissolve 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) and ethyl 2-amino-2-thioxoacetate (1.1 eq) in a suitable solvent such as ethanol.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Rationale: Refluxing provides the necessary activation energy for the condensation and cyclization steps.
-
Isolation of Ester Intermediate: Upon completion, cool the reaction mixture to room temperature. The solvent is removed under reduced pressure. The resulting crude ester, ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate, can be purified by column chromatography or recrystallization.
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and aqueous lithium hydroxide (LiOH) solution.[6] Stir the mixture at room temperature for 12-24 hours. Rationale: Basic hydrolysis (saponification) is a standard and effective method for converting esters to carboxylic acids.
-
Acidification and Precipitation: After hydrolysis is complete (monitored by TLC), remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with dilute hydrochloric acid (HCl). The target carboxylic acid will precipitate out of the solution.
-
Final Purification: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield pure this compound.[6]
Structural Elucidation and Spectroscopic Characterization
Confirming the molecular structure of a synthesized compound is a critical, self-validating step in chemical research. A combination of spectroscopic techniques provides unambiguous evidence of the compound's identity and purity.[14][15]
Caption: Analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A characteristic broad singlet is expected far downfield, typically in the δ 10-12 ppm range, which disappears upon adding a drop of D₂O.[7]
-
Thiazole Proton (H-5): A singlet is expected for the proton at the 5-position of the thiazole ring.
-
Thiophene Protons: The three protons on the thiophene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, typically in the aromatic region of δ 7-8 ppm.
-
-
¹³C NMR Spectroscopy:
-
Carboxylic Carbon (-COOH): The carbonyl carbon signal is expected to appear in the δ 160-180 ppm range.[7]
-
Thiazole and Thiophene Carbons: The carbon atoms of the two aromatic rings will show signals in the typical aromatic region (δ 110-160 ppm). The carbon attached to the nitrogen (C2) and the carbon attached to the thiophene ring (C4) in the thiazole will be distinct.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.
-
Molecular Ion Peak (M+): For C₈H₅NO₂S₂, the expected molecular ion peak in high-resolution mass spectrometry (HRMS) would be at m/z 210.9816. The presence of two sulfur atoms would give a characteristic M+2 isotopic pattern.
-
Key Fragmentation Pathways: Common fragmentation patterns would include:
-
Loss of the carboxylic acid group (-COOH), resulting in a fragment at [M-45]⁺.
-
Decarboxylation (-CO₂), resulting in a fragment at [M-44]⁺.
-
Cleavage at the bond between the two heterocyclic rings.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The experimental data for this compound shows several key absorption bands.[6]
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode |
| ~3452 | O-H stretch (broad, from carboxylic acid) |
| ~3083 | C-H stretch (aromatic) |
| ~1680 | C=O stretch (carbonyl of carboxylic acid) |
| ~1547, 1489, 1460 | C=C and C=N stretches (aromatic rings) |
| ~1293, 1219 | C-O stretch and O-H bend (carboxylic acid) |
| ~730, 696 | C-S stretch (thiophene and thiazole rings) |
Interpretation Rationale: The strong, broad absorption above 3000 cm⁻¹ is indicative of the hydrogen-bonded O-H group. The intense peak around 1680 cm⁻¹ is a classic indicator of a carbonyl group from a carboxylic acid. The series of peaks between 1450 and 1600 cm⁻¹ confirms the presence of the aromatic thiazole and thiophene rings.
Biological Significance and Drug Development Context
The 4-(Thiophen-2-yl)thiazole scaffold is of high interest to drug development professionals due to its prevalence in biologically active molecules. The distinct electronic properties and spatial arrangement of the thiophene and thiazole rings allow for diverse interactions with biological macromolecules.
-
Kinase Inhibition: Many thiazole derivatives are known to function as hinge-binding motifs in protein kinase inhibitors. The nitrogen atom in the thiazole ring can act as a crucial hydrogen bond acceptor. Indeed, this compound itself has been synthesized as part of a library of potential c-Met kinase inhibitors, which are targets for cancer therapy.[6]
-
Anti-inflammatory and Analgesic Potential: Thiophene and thiazole derivatives have been explored as inhibitors of enzymes involved in inflammation, such as cyclooxygenases (COX).[3][16] The carboxylic acid moiety is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Structural Versatility: The carboxylic acid group serves as a versatile chemical handle for creating amide derivatives, allowing for systematic structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[5][16]
Conclusion
This compound is a well-defined molecular entity with significant potential as a building block in drug discovery. Its structure, characterized by the fusion of two medicinally important heterocycles, has been unequivocally confirmed through a suite of standard spectroscopic techniques. The robust Hantzsch synthesis provides an accessible route for its preparation, enabling further exploration of its chemical and biological properties. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this promising compound in the development of novel therapeutic agents.
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- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Thiophene-Thiazole Scaffold
The confluence of thiophene and thiazole rings in a single molecular entity creates a scaffold of significant interest in medicinal chemistry. These five-membered sulfur-containing heterocycles are prevalent in a multitude of biologically active compounds, contributing to enhanced therapeutic profiles through bioisosteric replacement of phenyl groups and unique electronic properties that facilitate target engagement.[1][2] This guide provides a comprehensive technical overview of a key representative of this class: 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid .
It is important to address a point of potential ambiguity in nomenclature. While the requested topic was "4-(Thiophen-2-yl)thiazole-2-carboxylic acid," a thorough review of the scientific literature indicates that the isomer with the thiophene at the 2-position and the carboxylic acid at the 4-position of the thiazole ring is the more extensively documented and synthetically accessible compound. Therefore, this guide will focus on the scientifically validated and preferred IUPAC name: 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid .
This document will delve into the synthetic pathways, detailed characterization, and the burgeoning therapeutic landscape of this promising molecule, offering field-proven insights for researchers and drug development professionals.
Molecular Overview and Physicochemical Properties
IUPAC Name: 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid[3] Synonyms: 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid[3] CAS Number: 24044-07-3[3][4][5] Molecular Formula: C₈H₅NO₂S₂[3] Molecular Weight: 211.26 g/mol [5]
| Property | Value | Source |
| SMILES | O=C(O)C1=CSC(C2=CC=CS2)=N1 | [5] |
| InChI | 1S/C8H5NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | [5] |
| LogP | 2.5698 | [4] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Rotatable Bonds | 2 | [4] |
Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis
The most prominent and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide.[6] For the synthesis of 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid, a variation of this classic reaction is employed.
The logical disconnection for the synthesis of the target molecule via the Hantzsch approach involves reacting a thioamide derived from thiophene with an α-ketoester bearing a leaving group.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 2-(Thiophen-2-yl)thiazole-4-carboxylic acid.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.
Step 1: Synthesis of Ethyl 2-(thiophen-2-yl)thiazole-4-carboxylate
-
To a solution of thiophene-2-carbothioamide (1 equivalent) in ethanol, add ethyl bromopyruvate (1.1 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). The reaction involves an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6][8]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(thiophen-2-yl)thiazole-4-carboxylate.
Step 2: Saponification to 2-(Thiophen-2-yl)thiazole-4-carboxylic acid
-
Dissolve the ethyl 2-(thiophen-2-yl)thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours, or until the ester is completely hydrolyzed (monitored by TLC).
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with cold 1N hydrochloric acid to a pH of 2-3, which will precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid.
Spectroscopic Characterization
Accurate characterization of the synthesized compound is paramount for confirming its structure and purity. The following are the expected spectroscopic data for 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid, based on analogous structures and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene and thiazole rings. The thiophene protons will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The proton on the thiazole ring will likely appear as a singlet further downfield. The carboxylic acid proton will be a broad singlet, often exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically δ 160-170 ppm). The aromatic carbons of the thiophene and thiazole rings will resonate in the δ 110-150 ppm region.[9]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching vibration for the carboxylic acid carbonyl group, usually around 1700-1725 cm⁻¹.
-
C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.
-
C-S stretching vibrations, which are typically weaker and appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₅NO₂S₂. Fragmentation patterns may involve the loss of CO₂, H₂O, and cleavage of the thiophene and thiazole rings.
Therapeutic Potential and Applications in Drug Discovery
The thiophene-thiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.
Rationale for Biological Activity:
-
Bioisosterism: The thiophene ring is a well-established bioisostere of the benzene ring.[2] This substitution can improve pharmacokinetic properties, such as absorption and metabolism, and can also modulate the binding affinity to biological targets.
-
Hydrogen Bonding: The nitrogen atom in the thiazole ring and the carboxylic acid group can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with protein active sites.
-
Coordination Chemistry: The sulfur and nitrogen atoms can act as ligands for metal ions in metalloenzymes.
Potential Therapeutic Areas:
Thiophene and thiazole derivatives have demonstrated a wide array of pharmacological activities, suggesting that 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid and its derivatives could be promising candidates for:
-
Antimicrobial Agents: Both thiophene and thiazole moieties are present in various antibacterial and antifungal compounds.[10][11]
-
Anti-inflammatory Agents: A number of thiophene and thiazole derivatives have shown potent anti-inflammatory effects.[1]
-
Anticancer Agents: The thiazole ring is a core component of several anticancer drugs.
-
Antiviral Agents: Thiazole derivatives have been investigated for their antiviral properties.
The carboxylic acid functionality of the title compound serves as a valuable handle for further chemical modifications, allowing for the synthesis of a library of derivatives (e.g., amides, esters) to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic profiles.
Future Directions and Conclusion
2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid represents a versatile and promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications.
Future research in this area should focus on:
-
Optimization of Synthesis: Developing more efficient and environmentally friendly synthetic routes.
-
Biological Screening: Conducting extensive biological screening of the parent compound and its derivatives against a wide range of therapeutic targets.
-
Computational Modeling: Employing molecular docking and other computational tools to understand the binding modes of these compounds and to guide the design of more potent analogs.
-
Pharmacokinetic and Toxicological Studies: Evaluating the drug-like properties of promising lead compounds.
The insights and protocols presented herein are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery, facilitating the exploration and exploitation of the therapeutic potential of the thiophene-thiazole scaffold.
References
- [Reference to a patent on thiophene-2-carboxylic acid derivatives and their prepar
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- Processes for preparing thiazole carboxylic acids.
- Hantzsch thiazole synthesis - labor
- NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar.
- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Deriv
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Preparation method of 2-thiophenecarboxylic acid.
- Discovery and history of thiophene compounds in medicinal chemistry. Benchchem.
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- 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid. ChemScene.
- 2-(THIOPHEN-2-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID.
- Hantzsch thiazole synthesis.
- SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal.
- Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare.
- 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. Sigma-Aldrich.
- Thiophene-2-carboxylic acid.
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- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
- 2-Thiophenecarboxylic acid(527-72-0) 1H NMR spectrum. ChemicalBook.
- 24044-07-3, 2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid Formula. ECHEMI.
- The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
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An In-depth Technical Guide to 4-(Thiophen-2-yl)thiazole-2-carboxylic acid: Synthesis, Characterization, and Biological Potential
This guide provides a comprehensive technical overview of 4-(thiophen-2-yl)thiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, elucidating the chemical principles that underpin the chosen methodology. Furthermore, we will explore its chemical characterization and discuss its potential as a scaffold for the development of novel therapeutics, particularly in the context of c-Met kinase inhibition.
Introduction: The Convergence of Thiophene and Thiazole Moieties
The fields of medicinal chemistry and drug discovery perpetually seek novel molecular scaffolds that can interact with biological targets in a specific and potent manner. The molecule this compound represents a compelling convergence of two well-established pharmacophores: thiophene and thiazole. Both are five-membered sulfur-containing heterocycles known to be present in a wide array of biologically active compounds.[1]
Thiophene and its derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Similarly, the thiazole ring is a core component of numerous approved drugs, valued for its ability to engage in various biological interactions. The strategic combination of these two moieties in this compound creates a unique chemical entity with the potential for novel biological activities.
Recent research has highlighted the promise of thiazole and thiadiazole derivatives as inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival.[1] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention. This guide will explore this compound as a key intermediate in the synthesis of such inhibitors.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process rooted in the principles of the Hantzsch thiazole synthesis. This classic reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring. The overall synthetic strategy involves the formation of a thiazole ester intermediate, followed by hydrolysis to yield the final carboxylic acid.
Synthetic Workflow Overview
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethan-1-one (α-Haloketone Formation)
The synthesis commences with the bromination of 2-acetylthiophene. This electrophilic substitution reaction targets the α-carbon to the ketone, a position activated by the electron-withdrawing nature of the carbonyl group.
-
Reagents and Conditions:
-
2-Acetylthiophene
-
Bromine (Br₂)
-
Catalytic amount of hydrobromic acid (HBr) in acetic acid (AcOH)
-
Reaction is typically carried out at room temperature.
-
-
Procedure:
-
Dissolve 2-acetylthiophene in glacial acetic acid.
-
Add a catalytic amount of 48% HBr.
-
Slowly add a solution of bromine in acetic acid dropwise with stirring, maintaining the temperature below 30°C.
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-bromo-1-(thiophen-2-yl)ethan-1-one.
-
Step 2: Synthesis of Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate (Hantzsch Thiazole Synthesis)
This is the core ring-forming step. The α-bromoketone from Step 1 is condensed with a thioamide, in this case, ethyl 2-amino-2-thioxoacetate, to form the thiazole ring.
-
Reagents and Conditions:
-
2-Bromo-1-(thiophen-2-yl)ethan-1-one
-
Ethyl 2-amino-2-thioxoacetate
-
Ethanol (EtOH) as solvent
-
Reflux conditions
-
-
Procedure:
-
Dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one and ethyl 2-amino-2-thioxoacetate in ethanol.
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate, may precipitate upon cooling or after partial removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 3: Synthesis of this compound (Hydrolysis)
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions.
-
Reagents and Conditions:
-
Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate
-
Lithium hydroxide (LiOH)
-
A mixture of tetrahydrofuran (THF) and water as the solvent
-
Room temperature
-
-
Procedure:
-
Suspend ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to afford this compound as a yellow solid.[1]
-
Physicochemical and Spectroscopic Characterization
The identity and purity of this compound are confirmed through various analytical techniques.
| Property | Value | Reference |
| Appearance | Yellow solid | [1] |
| Melting Point | 118–120 °C | [1] |
| Molecular Formula | C₈H₅NO₂S₂ | |
| Molecular Weight | 211.26 g/mol |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
-
C=O stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹
-
C=N and C=C stretches (thiazole and thiophene rings): Absorptions in the 1600-1450 cm⁻¹ region.
-
C-S stretches: Weaker absorptions in the fingerprint region.
A published study reports IR (KBr) νmax/cm⁻¹ at: 3452, 3083, 2872, 1680, 1547, 1489, 1460, 1412, 1293, 1280, 1219, 1097, 1056, 899, 817, 769, 730, 696.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the specific spectral data from the primary literature is not fully detailed, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure.
-
¹H NMR (in DMSO-d₆):
-
The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically >10 ppm.
-
The protons of the thiophene and thiazole rings will appear in the aromatic region (7.0-8.5 ppm). The coupling patterns will be indicative of their positions on the rings.
-
A singlet corresponding to the proton at the 5-position of the thiazole ring is expected.
-
The three protons of the thiophene ring will exhibit characteristic coupling patterns (doublet of doublets, etc.).
-
-
¹³C NMR (in DMSO-d₆):
-
The carbonyl carbon of the carboxylic acid is expected in the range of 160-170 ppm.
-
The carbons of the thiazole and thiophene rings will resonate in the aromatic region (110-150 ppm).
-
Biological Activity and Mechanism of Action
The primary biological relevance of this compound lies in its role as a key structural component for the development of c-Met kinase inhibitors.[1] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cellular signaling pathways that govern cell growth, motility, and invasion.
The c-Met Signaling Pathway
Aberrant activation of the c-Met pathway is a known driver in many human cancers. This can occur through various mechanisms, including c-Met overexpression, gene amplification, or mutations. Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling events.
Caption: A simplified diagram of the HGF/c-Met signaling pathway.
Role as a c-Met Kinase Inhibitor Scaffold
While specific inhibitory data for this compound is not extensively reported, its derivatives, particularly amides formed at the carboxylic acid position, have shown potent c-Met inhibitory activity.[1] These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the c-Met kinase domain and preventing the phosphorylation events that are critical for signal transduction.
The thiophene and thiazole moieties of the core structure are crucial for establishing key interactions within the c-Met active site. The carboxylic acid group serves as a handle for further chemical modification, allowing for the introduction of various substituents that can enhance potency, selectivity, and pharmacokinetic properties.
Biological Assay Protocol for c-Met Kinase Inhibition (General Overview):
A common method to assess c-Met kinase inhibition is through an in vitro kinase assay.
-
Reagents:
-
Recombinant human c-Met kinase
-
A suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine-5'-triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP)
-
Test compound (e.g., a derivative of this compound) at various concentrations.
-
Assay buffer
-
-
Procedure:
-
The c-Met enzyme is incubated with the test compound for a short period.
-
The kinase reaction is initiated by the addition of the substrate and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP (e.g., by spotting onto a phosphocellulose membrane followed by washing).
-
The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.
-
The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Perspectives
This compound is a valuable heterocyclic building block with significant potential in drug discovery. Its synthesis, based on the robust Hantzsch thiazole synthesis, is well-established. The convergence of the thiophene and thiazole pharmacophores within a single molecule provides a promising scaffold for the development of potent and selective c-Met kinase inhibitors.
Future research in this area will likely focus on the synthesis and evaluation of a wider range of derivatives of this compound to further explore the structure-activity relationships for c-Met inhibition. Optimization of these derivatives to improve their pharmacokinetic and pharmacodynamic properties will be crucial for their potential translation into clinical candidates for the treatment of c-Met-driven cancers.
References
-
Nan, X., Wang, Q., Xing, S., & Liang, Z. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
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"4-(Thiophen-2-yl)thiazole-2-carboxylic acid" literature review
An In-Depth Technical Guide to 4-(Thiophen-2-yl)thiazole-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
Introduction: A Scaffold of Medicinal Significance
In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, forming the structural core of a vast number of therapeutic agents.[1] Among these, molecules that incorporate both thiophene and thiazole rings are of particular interest to medicinal chemists.[2][3] this compound is a molecule that embodies this principle, merging two biologically significant five-membered heterocycles. The thiophene ring, an isostere of benzene, is present in numerous FDA-approved drugs and is known for its electron-rich nature and ability to engage with diverse biological targets.[3] Similarly, the thiazole ring is a privileged scaffold found in pharmaceuticals with a wide array of activities, including antitumor, antibacterial, and anti-inflammatory properties.[2][4][5]
This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical characteristics, and explore its established and potential applications as a versatile building block in the design of novel therapeutics.
Synthesis and Structural Elucidation
The construction of the 4-(thiophen-2-yl)thiazole core is most commonly achieved through the Hantzsch thiazole synthesis, a classic and highly efficient method for forming the thiazole ring.[6][7][8] This reaction involves the condensation of an α-haloketone with a thioamide.
The Hantzsch Thiazole Synthesis Pathway
The synthesis of this compound typically begins with the preparation of the requisite α-haloketone, 2-bromo-1-(thiophen-2-yl)ethanone. This intermediate is then cyclized with a thioamide that can provide the carboxylic acid functionality at the 2-position of the thiazole ring. A common strategy involves using a precursor that can be subsequently hydrolyzed to the carboxylic acid.
Caption: General synthetic pathway for this compound via Hantzsch synthesis.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a typical laboratory-scale synthesis, adapted from established procedures for Hantzsch thiazole synthesis and subsequent ester hydrolysis.[2][6]
Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethanone
-
Dissolve 1-(thiophen-2-yl)ethanone in a suitable solvent such as diethyl ether or acetic acid.
-
Cool the solution in an ice bath.
-
Add bromine (Br₂) dropwise with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with a solution of sodium bisulfite to remove excess bromine.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromoketone.
Step 2: Hantzsch Cyclization to form Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate
-
In a round-bottom flask, combine the crude 2-bromo-1-(thiophen-2-yl)ethanone and ethyl 2-amino-2-thioxoacetate in a solvent like ethanol.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a dilute solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed during the reaction.[6]
-
Collect the precipitated solid by filtration, wash with water, and air dry. The crude ester can be purified by recrystallization.
Step 3: Hydrolysis to this compound
-
Suspend the ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate in a mixture of methanol or tetrahydrofuran and water.
-
Add an aqueous solution of lithium hydroxide (LiOH) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of approximately 2-3.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
Structural Characterization
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the thiophene ring protons (typically in the range of 7.0-8.0 ppm), a singlet for the thiazole C5-H (around 8.0-8.5 ppm), and a broad singlet for the carboxylic acid proton (>13 ppm).[2] |
| IR (KBr) | A broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp peak for the C=O stretch (around 1680-1710 cm⁻¹), and characteristic bands for the C=N and C-S bonds of the heterocyclic rings.[2] |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of the compound (C₈H₅NO₂S₂). |
| Melting Point | A sharp melting point indicates high purity. A reported value for a similar compound, this compound (46o), is 118–120 °C.[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 847956-14-3 | [9] |
| Molecular Formula | C₈H₅NO₂S₂ | [9] |
| Molecular Weight | 211.26 g/mol | [10] |
| Purity | >95% (Commercially available) | [9] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [10] |
| LogP (Calculated) | 2.57 | [10] |
Biological Activities and Drug Discovery Applications
The 4-(thiophen-2-yl)thiazole scaffold is a promising platform for the development of novel therapeutic agents, primarily due to the established biological activities of its constituent heterocycles. Research has shown that derivatives of this core structure can interact with key biological targets implicated in cancer and inflammation.
Inhibition of c-Met Kinase for Cancer Therapy
The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth, proliferation, and metastasis in various cancers. This compound has been utilized as a key intermediate in the synthesis of a series of thiazole carboxamide derivatives designed as c-Met kinase inhibitors.[2] In this context, the carboxylic acid group serves as a crucial handle for creating an amide bond, a functional group known for its ability to form hydrogen-bonding interactions within enzyme active sites.[2] The drug design strategy involved structure-activity relationship (SAR) optimization, ultimately leading to compounds with potent inhibitory activity in both biochemical and cellular assays.[2]
Anti-inflammatory and Analgesic Potential
Chronic inflammation is an underlying factor in numerous diseases. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory cascade and are the targets of many anti-inflammatory drugs. Recent studies on closely related analogs, such as 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, have demonstrated potent dual inhibition of COX and 5-LOX pathways.[11][12] These findings suggest that the 4-(thiophen-2-yl)thiazole scaffold is a viable starting point for developing novel anti-inflammatory and analgesic agents. Molecular docking studies have supported these experimental results, showing that these compounds can effectively bind within the active sites of COX-1, COX-2, and 5-LOX enzymes.[11][13]
Caption: Proposed mechanism of anti-inflammatory action via inhibition of COX enzymes.
Conclusion and Future Directions
This compound is a versatile and valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis is readily achievable through the robust Hantzsch reaction, and its structure provides multiple points for chemical modification. The demonstrated utility of this scaffold in developing inhibitors for critical therapeutic targets like c-Met kinase and COX/LOX enzymes underscores its importance.
Future research should continue to explore the therapeutic potential of this core structure. The synthesis of new libraries of derivatives, targeting a broader range of biological targets such as other kinases, proteases, or GPCRs, could yield novel drug candidates. Furthermore, investigating its applications beyond medicine, for instance in material science for the development of organic light-emitting diodes (OLEDs) or corrosion inhibitors, could open new avenues for this promising molecule.[1][3]
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Mahnashi, M. H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. Available from: [Link]
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Mahnashi, M. H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 4-(Thiophen-2-yl)thiazole-2-carboxylic acid (CAS 847956-14-3).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data listing. It offers a predictive and interpretive framework grounded in the fundamental principles of spectroscopic analysis and extensive literature on related molecular moieties. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic signatures of this molecule, explaining the causal relationships between its structure and its spectral characteristics.
Introduction: Structural Significance and Analytical Strategy
This compound is a compelling molecule, integrating three key pharmacophores: a thiophene ring, a thiazole ring, and a carboxylic acid group. Thiophene and thiazole derivatives are ubiquitous in medicinal chemistry, known for a wide range of biological activities.[2][3][4] The carboxylic acid moiety not only influences solubility and potential for salt formation but also serves as a crucial anchor for biological interactions.
Given the absence of publicly available, peer-reviewed spectroscopic data for this specific molecule, this guide adopts a first-principles approach. By dissecting the molecule into its constituent functional groups and heterocyclic systems, we can predict its spectroscopic behavior with a high degree of confidence. This methodology not only provides a robust analytical blueprint for future experimental work but also serves as a valuable educational tool for understanding structure-spectrum correlations.
Molecular Structure and Basic Properties:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 847956-14-3 | [1] |
| Molecular Formula | C₈H₅NO₂S₂ | [1] |
| Molecular Weight | 211.26 g/mol | [5] |
| Purity | >95% (typical for commercial samples) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and electronic environment of each atom.
Expertise in Action: The Causality Behind NMR Predictions
The predicted chemical shifts are based on the additive effects of electron-donating and electron-withdrawing groups, ring currents of the aromatic systems, and anisotropic effects. The thiophene and thiazole rings are both π-electron-rich systems, but the nitrogen and second sulfur atom in the thiazole ring introduce significant electronic asymmetry. The carboxylic acid group is a strong electron-withdrawing group, which will deshield adjacent protons and carbons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for the five protons of the molecule: three on the thiophene ring, one on the thiazole ring, and the acidic proton of the carboxylic acid.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| -COOH | 10.0 - 13.0 | broad singlet | - | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water.[6][7] |
| Thiazole H-5 | ~8.0 - 8.5 | singlet | - | This proton is adjacent to the electron-withdrawing carboxylic acid group and is part of the electron-deficient thiazole ring, leading to a downfield shift. |
| Thiophene H-5' | ~7.5 - 7.8 | doublet of doublets | J ≈ 5.1, 1.2 | This proton is coupled to both H-4' and H-3'. The larger coupling is to the adjacent H-4'. |
| Thiophene H-3' | ~7.3 - 7.6 | doublet of doublets | J ≈ 3.6, 1.2 | Coupled to both H-4' and H-5'. The smaller coupling is to the meta-positioned H-5'. |
| Thiophene H-4' | ~7.1 - 7.4 | doublet of doublets | J ≈ 5.1, 3.6 | Coupled to both H-5' and H-3'. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -COOH | 160 - 170 | The carbonyl carbon of a carboxylic acid is significantly deshielded.[6][7] |
| Thiazole C-2 | 165 - 175 | Attached to two heteroatoms (N and S) and the electron-withdrawing carboxylic acid group. |
| Thiazole C-4 | 145 - 155 | Part of the thiazole ring and bonded to the thiophene ring. |
| Thiazole C-5 | 115 - 125 | The CH carbon of the thiazole ring. |
| Thiophene C-2' | 135 - 145 | The quaternary carbon of the thiophene ring, bonded to the thiazole ring. |
| Thiophene C-5' | 128 - 132 | Aromatic CH carbon adjacent to sulfur. |
| Thiophene C-3' | 127 - 131 | Aromatic CH carbon. |
| Thiophene C-4' | 126 - 130 | Aromatic CH carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling relationships.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.[8]
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic rings.
Predicted IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[6][7] |
| C=O stretch (Carboxylic Acid) | 1700 - 1750 | Strong | The carbonyl stretch is a very strong and sharp absorption. Its exact position can be influenced by conjugation and hydrogen bonding.[6] |
| C=N stretch (Thiazole) | 1580 - 1620 | Medium | Characteristic stretching vibration of the carbon-nitrogen double bond within the thiazole ring.[3] |
| Aromatic C=C stretch | 1400 - 1600 | Medium to Weak | Multiple bands are expected in this region due to the stretching vibrations of the carbon-carbon double bonds in both the thiophene and thiazole rings. |
| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |
| C-H out-of-plane bending | 700 - 900 | Strong | The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings. |
| C-S stretch | 600 - 800 | Weak to Medium | Characteristic stretching vibrations for the carbon-sulfur bonds in both rings.[3] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or KBr pellet.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (approximately 211.26). High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₅NO₂S₂).
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): A peak at m/z ~194 due to the loss of a hydroxyl radical.
-
Loss of -COOH (M-45): A prominent peak at m/z ~166 resulting from the cleavage of the carboxylic acid group. This fragment, the 4-(thiophen-2-yl)thiazole cation, is expected to be quite stable.
-
Further Fragmentation: Subsequent fragmentation of the m/z 166 ion could involve cleavage of the thiophene or thiazole rings.
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in both positive and negative ion modes. ESI in negative ion mode is often effective for carboxylic acids, showing a prominent [M-H]⁻ peak at m/z ~210.
-
UV-Visible Spectroscopy: Exploring the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. This compound possesses an extended π-conjugated system, which is expected to result in strong UV absorption.
Predicted UV-Vis Spectrum
The molecule's extended conjugation, spanning both the thiophene and thiazole rings, will lead to π → π* electronic transitions.[9][10] The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is reduced by this conjugation, shifting the absorption to longer wavelengths (a bathochromic shift) compared to the individual, unconjugated heterocycles.[11]
-
λ_max: A strong absorption maximum (λ_max) is predicted in the UV region, likely between 280 and 350 nm.[3][12] The exact position will be influenced by the solvent polarity.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the micromolar range.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a range of approximately 200-600 nm.
-
Integrated Spectroscopic Analysis Workflow
The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates a logical approach to structure elucidation for this compound.
Caption: Integrated workflow for the spectroscopic confirmation of this compound.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By leveraging established principles and data from related structures, we have outlined the expected NMR, IR, MS, and UV-Vis data, complete with detailed experimental protocols. This document serves as a self-validating system for researchers, enabling them to anticipate, acquire, and interpret the spectroscopic data required to confirm the structure and purity of this promising heterocyclic compound. The integration of these techniques, as outlined in the proposed workflow, will ensure an unambiguous and authoritative structural assignment, which is a critical step in any drug discovery or materials science endeavor.
References
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Thoreauchem. This compound-847956-14-3. Available from: [Link]
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Chemistry LibreTexts. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. Available from: [Link]
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The Organic Chemistry Tutor. (2019). UV-Vis Spectroscopy and Conjugated Systems. YouTube. Available from: [Link]
-
ResearchGate. (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b).... Available from: [Link]
-
Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Available from: [Link]
-
Jack Westin. Ultraviolet Region - Molecular Structure And Absorption Spectra - MCAT Content. Available from: [Link]
-
RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available from: [Link]
-
MDPI. (2023). (1R,2R,4R)-N-((4-((4-(2-carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. Available from: [Link]
-
National Institutes of Health (NIH). (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. Available from: [Link]
-
ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]
-
Journal of Xi'an Shiyou University, Natural Science Edition. (2023). Synthesis and characterization of Thiophene fused arylbenzo[11][12]thieno[2,3- d]thiazole derivatives. Available from: [Link]
-
Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link]
-
PubMed Central (PMC). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Available from: [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
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Frontiers. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Available from: [Link]
- Google Patents. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
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Biological Magnetic Resonance Bank. bmse000357 Pyrrole-2-carboxylic Acid. Available from: [Link]
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Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]
-
PubChem. 2-Thiophenecarboxylic acid. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: 4-(Thiophen-2-yl)thiazole-2-carboxylic acid in Medicinal Chemistry
Introduction: The Emergence of Thiophen-Thiazole Scaffolds in Drug Discovery
The confluence of thiophene and thiazole rings within a single molecular entity creates a "privileged scaffold" of significant interest in contemporary medicinal chemistry.[1] Thiophene, a five-membered sulfur-containing heterocycle, is a common building block in numerous FDA-approved drugs, valued for its ability to modulate pharmacokinetic properties and engage in various biological interactions.[2][3] The thiazole ring, another sulfur- and nitrogen-containing heterocycle, is also a cornerstone of many biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5]
The specific molecule, 4-(Thiophen-2-yl)thiazole-2-carboxylic acid, represents a strategic amalgamation of these two key pharmacophores. The thiophene moiety can enhance metabolic stability and act as a bioisosteric replacement for a phenyl ring, while the thiazole-2-carboxylic acid portion provides a crucial vector for interaction with biological targets, often mimicking the role of a carboxylic acid in endogenous ligands.[6][7] This guide provides an in-depth exploration of the synthesis, biological evaluation, and potential applications of this compound, with a primary focus on its role as a potential c-Met kinase inhibitor in oncology.
PART 1: Synthesis of this compound
The synthesis of the title compound is efficiently achieved via the well-established Hantzsch thiazole synthesis, a robust reaction that involves the condensation of an α-haloketone with a thioamide.[8][9][10] In this case, the key precursors are 2-bromo-1-(thiophen-2-yl)ethanone and ethyl 2-amino-2-thioxoacetate. The resulting thiazole ester is then hydrolyzed to yield the final carboxylic acid.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethanone
While 2-bromo-1-(thiophen-2-yl)ethanone is commercially available, this protocol details its synthesis from 1-(thiophen-2-yl)ethanone for completeness.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(thiophen-2-yl)ethanone (10.0 g, 79.2 mmol) in 100 mL of diethyl ether.
-
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of bromine (4.1 mL, 79.2 mmol) in 20 mL of diethyl ether dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, and wash it with brine (2 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-bromo-1-(thiophen-2-yl)ethanone as a solid.
Step 2: Synthesis of Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-bromo-1-(thiophen-2-yl)ethanone (5.0 g, 24.4 mmol) and ethyl 2-amino-2-thioxoacetate (3.25 g, 24.4 mmol) in 50 mL of ethanol.
-
Condensation: Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the formation of the thiazole ring by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to yield ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate.
Step 3: Synthesis of this compound
-
Hydrolysis Setup: Suspend ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate (3.0 g, 12.5 mmol) in a mixture of tetrahydrofuran (THF) (30 mL) and water (15 mL).
-
Saponification: Add lithium hydroxide monohydrate (1.05 g, 25.0 mmol) to the suspension and stir the mixture at room temperature overnight.
-
Acidification: After the reaction is complete (monitored by TLC), remove the THF under reduced pressure. Dilute the aqueous residue with water (20 mL) and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Product Isolation: A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound as a yellow solid.[11]
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |
| This compound | C₈H₅NO₂S₂ | 211.26 | 118-120 |
PART 2: Application in Oncology - A c-Met Kinase Inhibitor
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[12] Aberrant activation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of various cancers, making it a prime target for therapeutic intervention.[4][8] Small molecule inhibitors that target the ATP-binding site of the c-Met kinase are a major focus of drug development.[9][13] Thiazole derivatives have emerged as a promising class of c-Met inhibitors.[14][15]
c-Met Signaling Pathway and Inhibition
Caption: Inhibition of the c-Met signaling pathway.
Protocol: In Vitro c-Met Kinase Activity Assay
This protocol describes a radiometric assay to determine the IC₅₀ value of this compound against c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM sodium orthovanadate)
-
ATP solution (10 mM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in kinase buffer.
-
Reaction Mixture: In a 96-well plate, add 10 µL of the diluted compound, 10 µL of the poly(Glu, Tyr) substrate (0.5 mg/mL), and 10 µL of the c-Met enzyme solution (e.g., 5-10 ng/well).
-
Initiation of Reaction: Start the kinase reaction by adding 20 µL of a solution containing [γ-³²P]ATP (e.g., 10 µCi/well) and unlabeled ATP (final concentration, e.g., 35 µM).[3]
-
Incubation: Incubate the plate at 30 °C for 30-60 minutes.
-
Termination: Stop the reaction by adding 50 µL of 75 mM phosphoric acid.
-
Washing: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate several times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: Cellular Assay for c-Met Phosphorylation
This protocol uses Western blotting to assess the ability of the test compound to inhibit HGF-induced c-Met phosphorylation in a cancer cell line (e.g., MKN-45 gastric cancer cells).[14]
Materials:
-
MKN-45 cells (or another c-Met overexpressing cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Hepatocyte Growth Factor (HGF)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Culture MKN-45 cells to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
HGF Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met and β-actin signals.
PART 3: Potential Application as an Anti-Inflammatory Agent
Thiazole derivatives are also widely recognized for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[16][17][18][19][20] The 4-(thiophen-2-yl)thiazole scaffold has been investigated for its potential to inhibit COX-1 and COX-2, key enzymes in the inflammatory cascade.[18]
Protocol: In Vitro COX Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of the test compound against COX-1 and COX-2.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound
-
EIA-based Prostaglandin Screening Kit
Procedure:
-
Enzyme Preparation: Prepare the COX-1 or COX-2 enzyme solution in the assay buffer containing the heme cofactor.
-
Compound Incubation: In a 96-well plate, add the enzyme solution and the test compound at various concentrations. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Reaction Termination: After a short incubation (e.g., 2 minutes), stop the reaction by adding a solution of hydrochloric acid.
-
Prostaglandin Quantification: Measure the amount of prostaglandin produced using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.
Conclusion and Future Perspectives
This compound is a versatile scaffold with significant potential in medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction makes it an attractive starting point for the development of compound libraries. The primary application explored in this guide, the inhibition of c-Met kinase, addresses a critical target in oncology. The provided protocols offer a robust framework for evaluating its efficacy in both enzymatic and cellular contexts. Furthermore, its potential as an anti-inflammatory agent warrants further investigation. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as comprehensive pharmacokinetic and in vivo efficacy studies to validate its therapeutic potential. The strategic combination of the thiophene and thiazole-2-carboxylic acid moieties continues to be a fruitful avenue for the discovery of novel therapeutic agents.
References
- Chronic Diseases and Translational Medicine. (2017). Targeting MET in cancer therapy.
- Yap, T. A., & de Bono, J. S. (2011). c-MET: an exciting new target for anticancer therapy. Journal of Clinical Oncology, 29(12), 1546-1549.
- Wikipedia. (n.d.). c-Met inhibitor.
- Patsnap Synapse. (2024). What are c-Met inhibitors and how do they work?
- Taylor & Francis Online. (n.d.). c-Met inhibitors – Knowledge and References.
- National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
- ACS Chemical Neuroscience. (2020). Bioactivation Potential of Thiophene-Containing Drugs.
- ACS Publications. (n.d.).
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Representative c-Met inhibitors and our previously reported c-Met...
- National Institutes of Health. (n.d.). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents.
- ACS Publications. (n.d.). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
- PubMed. (n.d.). Biological and Anti-Inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential cyclooxygenase-2 Specific Inhibitors.
- WJPMR. (2020).
- Benchchem. (n.d.).
- Frontiers. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies.
- ResearchGate. (n.d.).
- PubMed. (2015). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods.
- National Institutes of Health. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- National Institutes of Health. (n.d.). Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors.
- WJPMR. (2020).
- ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. | Download Scientific Diagram.
- ResearchGate. (n.d.). Structures of important thiophene-based drugs.
- National Institutes of Health. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
- Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- National Institutes of Health. (n.d.).
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- ResearchGate. (2023).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
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- Semantic Scholar. (n.d.).
- Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- Google Patents. (n.d.).
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Application Notes and Protocols for the Investigation of 4-(Thiophen-2-yl)thiazole-2-carboxylic Acid in Cancer Research
Foreword: The Thiazole Scaffold - A Privileged Motif in Oncology
The thiazole ring is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. In oncology, this heterocyclic scaffold has proven to be particularly fruitful, leading to the development of clinically approved anticancer agents such as the kinase inhibitor Dasatinib and the microtubule stabilizer Ixabepilone.[1][2] The unique electronic properties of the thiazole nucleus, particularly the ability of its nitrogen atom to form crucial hydrogen bonds with biological targets, contribute to its diverse pharmacological profile.[2] Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like topoisomerase and protein kinases, and interference with metabolic pathways crucial for tumor survival.[3]
The incorporation of a thiophene moiety into the thiazole framework, as seen in 4-(Thiophen-2-yl)thiazole-2-carboxylic acid, presents an intriguing prospect for cancer research. Thiophene derivatives themselves have demonstrated a broad spectrum of biological activities, including cytotoxic effects against various cancer cell lines.[4] The molecular hybridization of these two pharmacophores may lead to synergistic effects, enhancing the anticancer potential of the resulting compound.[1]
This document serves as a comprehensive guide for researchers and drug development professionals interested in exploring the anticancer properties of this compound. It provides a hypothesized synthesis scheme, detailed protocols for in vitro evaluation, and a discussion of potential mechanisms of action based on the broader class of thiophene-thiazole derivatives.
Hypothesized Synthesis of this compound
Protocol 1: Proposed Synthesis of this compound
Rationale: This protocol is adapted from known methods for the synthesis of 4-arylthiazole derivatives. The key steps involve the formation of an α-bromoketone intermediate followed by cyclization with a thioamide to construct the thiazole ring.
Step 1: Bromination of 1-(Thiophen-2-yl)ethan-1-one
-
Dissolve 1-(Thiophen-2-yl)ethan-1-one (1.0 equivalent) in a suitable solvent such as diethyl ether or chloroform.
-
Slowly add bromine (1.0 equivalent) dropwise to the solution at room temperature while stirring.
-
Continue stirring for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction with a saturated solution of sodium thiosulfate to remove any excess bromine.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-bromo-1-(thiophen-2-yl)ethan-1-one.
Step 2: Cyclization to form Ethyl 4-(Thiophen-2-yl)thiazole-2-carboxylate
-
Dissolve the crude 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.0 equivalent) in ethanol.
-
Add ethyl thiooxamate (1.1 equivalents) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of 2-3.
-
The product, this compound, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
In Vitro Evaluation of Anticancer Activity
The initial assessment of a novel compound's anticancer potential relies on a series of robust and reproducible in vitro assays.[6] These assays are designed to determine the cytotoxic and cytostatic effects of the compound on various cancer cell lines.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol 2: MTT Cell Viability Assay
Rationale: This protocol measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], A549 [lung])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Investigating the Mechanism of Action
Based on the known activities of similar thiazole and thiophene-containing compounds, several potential mechanisms of action for this compound can be hypothesized and investigated.
Hypothesis 1: Induction of Apoptosis
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[3] This can be assessed by detecting the externalization of phosphatidylserine on the cell membrane using Annexin V staining.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the IC₅₀ concentration of this compound for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Hypothesis 2: Inhibition of Lactate Dehydrogenase (LDH)
Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Lactate dehydrogenase A (LDHA) is a key enzyme in this process, and its inhibition is a promising strategy for cancer therapy.[6] Thiazole-based compounds have been identified as potential LDHA inhibitors.[7][8]
Protocol 4: In Vitro LDH Enzyme Inhibition Assay
Rationale: This assay measures the activity of LDH by monitoring the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm. The inhibitory effect of the compound is determined by the reduction in the rate of this reaction.
Materials:
-
Purified human LDH enzyme
-
NADH
-
Sodium pyruvate
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Assay Preparation:
-
Prepare a reaction mixture containing the assay buffer, NADH, and the LDH enzyme in a cuvette.
-
Add different concentrations of this compound to the reaction mixture and incubate for a short period. Include a control without the inhibitor.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding sodium pyruvate to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC₅₀ value for LDH inhibition.
-
Data Presentation and Visualization
Quantitative Data Summary
| Cell Line | Compound | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | This compound | To be determined | To be determined |
| HepG2 | This compound | To be determined | To be determined |
| A549 | This compound | To be determined | To be determined |
| Doxorubicin | (Positive Control) | Reference value | Reference value |
Visualizing Experimental Workflows and Pathways
Caption: Experimental workflow for the synthesis and in vitro evaluation of this compound.
Caption: Hypothesized mechanisms of action for this compound in cancer cells.
Conclusion and Future Directions
The structural motif of this compound holds significant promise for the development of novel anticancer agents. The protocols and hypotheses presented in this application note provide a solid framework for initiating a comprehensive investigation into its biological activities. Future studies should focus on confirming the synthesis of the compound, expanding the panel of cancer cell lines for cytotoxicity screening, and elucidating the precise molecular targets and signaling pathways involved in its mechanism of action. In vivo studies in animal models will be the subsequent critical step to evaluate its therapeutic efficacy and safety profile.
References
-
Brugarolas, A., & Gosalvez, M. (1980). Treatment of cancer by an inducer of reverse transformation. The Lancet, 1(8159), 68–70. [Link]
-
El-Sayed, N. N. E., et al. (2021). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 15, 2547–2562. [Link]
-
Frontiers in Chemistry. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers. [Link]
-
Frontiers in Oncology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
- Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
MDPI. (2022). Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. MDPI. [Link]
-
MDPI. (2023). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI. [Link]
-
National Center for Biotechnology Information. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2011). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]
-
National Center for Biotechnology Information. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
National Center for Biotechnology Information. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
-
National Center for Biotechnology Information. (2022). Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability. PubMed Central. [Link]
-
Taylor & Francis Online. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. [Link]
-
ACS Publications. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]
-
ACS Publications. (2020). Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2024). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). [Link]
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Application Notes and Protocols for the Derivatization of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid in Drug Discovery
Introduction: The Thiophene-Thiazole Scaffold as a Privileged Motif in Medicinal Chemistry
The hybrid 4-(thiophen-2-yl)thiazole scaffold represents a significant area of interest in contemporary drug discovery. This heterocyclic core structure is considered a "privileged scaffold" due to its presence in a multitude of biologically active compounds. Molecules incorporating both thiophene and thiazole rings have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and anti-inflammatory properties.[1][2] The thiophene ring, an isostere of a phenyl ring, can enhance molecular interactions and improve metabolic stability, while the thiazole ring is a key component in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other key binding interactions.[3][4]
The carboxylic acid moiety at the 2-position of the thiazole ring serves as a versatile chemical handle, allowing for a diverse range of structural modifications. This strategic derivatization is a cornerstone of medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles of lead compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of "4-(Thiophen-2-yl)thiazole-2-carboxylic acid". We will delve into the rationale behind key synthetic strategies, offering detailed, field-proven protocols for amide bond formation, esterification, and C-C bond formation via Suzuki-Miyaura cross-coupling.
Strategic Derivatization Pathways
The derivatization of this compound can be strategically approached through three primary avenues, each offering a unique opportunity to modulate the physicochemical and pharmacological properties of the molecule.
Caption: Key derivatization strategies for this compound.
Part 1: Modification of the Carboxylic Acid Group
The carboxylic acid functional group is an ideal starting point for generating vast chemical diversity. Amide and ester derivatives are particularly valuable in drug discovery for their ability to influence properties such as cell permeability, metabolic stability, and target engagement.
Amide Bond Formation: Crafting Bioactive Amides
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the introduction of a wide array of substituents.[5][6] Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly employed to activate the carboxylic acid for nucleophilic attack by an amine.[7][8]
Causality of Experimental Choices:
-
HATU is a highly efficient coupling reagent, often used for sterically hindered or electron-deficient amines, leading to high yields and short reaction times.[6] It operates by forming a highly reactive OAt-active ester.[7]
-
EDC , often used in conjunction with an additive like HOBt (Hydroxybenzotriazole), is a water-soluble carbodiimide, which simplifies purification as the urea byproduct can be removed with an aqueous wash.[7] The HOBt ester intermediate is more stable and less prone to racemization.[7]
Protocol 1.1.1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the synthesis of amide derivatives of this compound using HATU.
Materials:
-
This compound
-
Desired amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 20 minutes for pre-activation.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Esterification: Modulating Lipophilicity and Prodrug Potential
Esterification is a fundamental transformation for converting carboxylic acids into esters, which can act as prodrugs or improve a compound's lipophilicity and cell membrane permeability. The Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and effective method.[9][10]
Causality of Experimental Choices:
-
Acid Catalyst (e.g., H2SO4): Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10]
-
Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent or in large excess drives the equilibrium towards the ester product.[11]
Protocol 1.2.1: Fischer Esterification
This protocol provides a general method for the synthesis of ester derivatives of this compound.
Materials:
-
This compound
-
Desired alcohol (used as solvent or in large excess)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Derivatization Strategy | Reagents | Key Advantages |
| Amide Coupling (HATU) | HATU, DIPEA, Amine | High efficiency for diverse amines, rapid reaction times.[6] |
| Amide Coupling (EDC/HOBt) | EDC, HOBt, Amine | Water-soluble byproducts, reduced risk of racemization.[7] |
| Fischer Esterification | Alcohol, H2SO4 (cat.) | Simple procedure, uses readily available reagents.[9] |
Part 2: Modification of the Heterocyclic Core
Diversification of the thiophene-thiazole scaffold itself can lead to significant improvements in biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating new C-C bonds, allowing for the introduction of various aryl and heteroaryl groups.[5][12] A prerequisite for this reaction is the presence of a halide on the heterocyclic core.
Halogenation: Installing a Handle for Cross-Coupling
Electrophilic bromination is a common method for introducing a bromine atom onto an aromatic or heteroaromatic ring. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this purpose.[13] The regioselectivity of the bromination is dictated by the electronic properties of the heterocyclic rings. In the case of the 4-(thiophen-2-yl)thiazole system, the thiophene ring is generally more susceptible to electrophilic attack than the thiazole ring. The most activated position on the thiophene ring is the 5-position.[8] Therefore, monobromination is expected to occur selectively at this position.
Protocol 2.1.1: Selective Bromination of the Thiophene Ring
This protocol outlines a method for the monobromination of this compound at the 5-position of the thiophene ring.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Acetic Acid
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound in anhydrous THF or acetic acid in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.0 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain 4-(5-bromothiophen-2-yl)thiazole-2-carboxylic acid.
Suzuki-Miyaura Cross-Coupling: Building Molecular Complexity
With the brominated intermediate in hand, a wide variety of aryl and heteroaryl groups can be introduced via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction between an organoboron compound and an organohalide is highly versatile and tolerant of many functional groups.
Causality of Experimental Choices:
-
Palladium Catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)): The choice of palladium catalyst and ligand is crucial for the efficiency of the cross-coupling reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base (e.g., K2CO3 or Cs2CO3): The base is required for the transmetalation step of the catalytic cycle.
Protocol 2.2.1: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 4-(5-bromothiophen-2-yl)thiazole-2-carboxylic acid with a boronic acid or ester.
Materials:
-
4-(5-bromothiophen-2-yl)thiazole-2-carboxylic acid (or its ester/amide derivative)
-
Desired boronic acid or boronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/water)
-
Standard workup and purification reagents
Procedure:
-
In a reaction vessel, combine 4-(5-bromothiophen-2-yl)thiazole-2-carboxylic acid (or its derivative), the boronic acid or ester, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) several times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Derivatization Strategy | Key Intermediate | Reagents | Outcome |
| Halogenation | This compound | NBS | 4-(5-Bromothiophen-2-yl)thiazole-2-carboxylic acid[2] |
| Suzuki-Miyaura Coupling | 4-(5-Bromothiophen-2-yl)thiazole-2-carboxylic acid | Aryl/heteroaryl boronic acid, Pd catalyst, base | Diverse biaryl derivatives |
Conclusion
The derivatization of this compound offers a rich landscape for the exploration of new chemical entities in drug discovery. The protocols detailed in these application notes provide robust and versatile methods for modifying both the carboxylic acid functionality and the heterocyclic core. By systematically applying these strategies, researchers can generate libraries of novel compounds for biological screening, ultimately contributing to the development of new therapeutics.
References
- BenchChem. (2025).
-
Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and antibacterial activity of some new thiazole and thiophene derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. PubMed Central. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Thiophene-based derivatives as anticancer agents: An overview on decade's work. PubMed Central.
-
National Center for Biotechnology Information. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiophene derivatives: A potent multitargeted pharmacological scaffold. Retrieved from [Link]
-
Frontiers. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PubMed Central. Retrieved from [Link]
-
YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed Central. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Retrieved from [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. Retrieved from [Link]
Sources
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- 2. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle
In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Their unique stereochemical features and ability to engage in diverse non-covalent interactions make them privileged scaffolds for targeting a wide array of biological macromolecules. Among these, thiazole derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1] This application note focuses on a specific thiazole-containing molecule, 4-(Thiophen-2-yl)thiazole-2-carboxylic acid , a compound of interest for its potential as a modulator of key proteins implicated in human diseases.
Recent studies have highlighted the potential of similar thiazole derivatives as inhibitors of enzymes such as c-Met kinase, a receptor tyrosine kinase involved in oncogenesis and tumor progression, as well as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), pivotal enzymes in the inflammatory cascade.[2] Molecular docking, a powerful in silico technique, allows us to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). This computational approach is instrumental in structure-based drug design, enabling the rational optimization of lead compounds and providing insights into their mechanism of action at a molecular level.
This document provides a comprehensive, step-by-step protocol for conducting a molecular docking study of this compound against three biologically relevant targets: c-Met kinase, COX-2, and 5-LOX. We will leverage a suite of widely adopted and freely available bioinformatics tools, including AutoDock Vina for the docking simulation, PyMOL for visualization, and Open Babel for ligand preparation. The methodologies detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their own computational drug discovery endeavors.
Part 1: Foundational Concepts and Strategic Workflow
Before delving into the practical steps, it is crucial to understand the underlying principles and the logical flow of a molecular docking experiment. The entire process is a systematic endeavor to simulate the molecular recognition between our ligand of interest and its potential protein targets.
The Rationale Behind Target Selection
The choice of protein targets is a critical first step and should be guided by existing biological data or strong theoretical hypotheses. For this compound, our selection of c-Met, COX-2, and 5-LOX is based on prior research demonstrating the activity of analogous thiazole-containing compounds against these enzymes.
| Target Protein | Biological Function | Associated Diseases | PDB ID | Resolution (Å) |
| c-Met Kinase | Receptor Tyrosine Kinase | Cancer, Metastasis | [3] | 1.94 |
| COX-2 | Prostaglandin Synthesis | Inflammation, Pain, Cancer | [4] | 2.70 |
| 5-LOX | Leukotriene Synthesis | Inflammation, Asthma | [5] | 2.39 |
The Molecular Docking Workflow: A Visual Overview
The process can be broken down into four key stages: preparation of the ligand and receptor, performing the docking simulation, and finally, the analysis and interpretation of the results. This workflow is designed to ensure the chemical and structural accuracy of the input molecules and the rigor of the computational simulation.
Caption: A schematic overview of the molecular docking workflow.
Part 2: Detailed Experimental Protocols
This section provides a granular, step-by-step guide for each phase of the molecular docking study. Adherence to these protocols is essential for obtaining reliable and reproducible results.
Software and Resource Requirements
| Software/Resource | Purpose | URL |
| PyMOL | Molecular Visualization | [Link] |
| AutoDock Vina | Molecular Docking | [Link] |
| MGLTools | Preparation of Input Files for AutoDock | [Link] |
| Open Babel | Chemical File Format Conversion & Ligand Preparation | [Link] |
| RCSB Protein Data Bank | Source of Protein Structures | [Link] |
| PubChem | Source of Ligand Information | [Link] |
Protocol 1: Ligand Preparation
The accurate three-dimensional structure and chemical properties of the ligand are paramount for a successful docking simulation.
-
Obtain Ligand Structure: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is O=C(O)c1nc(cs1)-c2sccc2. This can be obtained from chemical databases such as PubChem.
-
Generate 3D Coordinates:
-
Use Open Babel to convert the 1D SMILES string into a 3D structure. The following command can be executed in a terminal:
-
This command generates a PDB file named ligand.pdb with 3D coordinates.
-
-
Energy Minimization:
-
The initial 3D structure may not be in its lowest energy conformation. Energy minimization is performed to obtain a more realistic structure.
-
Use Open Babel with a suitable force field, such as MMFF94:
-
-
Prepare for AutoDock Vina (PDBQT format):
-
Launch AutoDockTools (ADT).
-
Go to Ligand -> Input -> Open and select ligand_min.pdb.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. This format includes information about rotatable bonds and partial charges.
-
Caption: Step-by-step workflow for ligand preparation.
Protocol 2: Receptor Preparation
The protein structure obtained from the PDB often contains non-essential molecules and lacks hydrogen atoms. Proper preparation is crucial.
-
Download Protein Structure:
-
Go to the RCSB PDB website and download the PDB files for the selected targets: 3RHK (c-Met), 5KIR (COX-2), and 3O8Y (5-LOX).
-
-
Clean the Protein Structure:
-
Open the PDB file in PyMOL.
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors. This can be done using the following PyMOL commands:
-
If the protein has multiple chains and only one is required for docking, delete the unnecessary chains.
-
Save the cleaned protein structure as a new PDB file (e.g., 3RHK_cleaned.pdb).
-
-
Prepare for AutoDock Vina (PDBQT format):
-
Launch AutoDockTools (ADT).
-
Go to File -> Read Molecule and open the cleaned PDB file.
-
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to File -> Save -> Write PDBQT and save the file as receptor.pdbqt.
-
Protocol 3: Performing the Molecular Docking
With the prepared ligand and receptor files, the docking simulation can now be configured and executed.
-
Define the Binding Site (Grid Box):
-
The binding site is the region on the receptor where the ligand is expected to bind. In many cases, this can be determined from the position of a co-crystallized ligand in the original PDB structure.
-
In ADT, go to Grid -> Grid Box. A box will appear around the protein.
-
Adjust the center and dimensions of the grid box to encompass the entire binding site. Ensure the box is large enough to allow for the ligand to rotate and translate freely, but not excessively large to avoid unnecessary computational cost.
-
Note down the coordinates for the center of the grid box (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z).
-
-
Create the Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines to the file, replacing the values with those obtained in the previous step and the correct file names:
-
-
Run AutoDock Vina:
-
Open a terminal and navigate to the directory containing your prepared files and the configuration file.
-
Execute the following command:
-
AutoDock Vina will perform the docking simulation and save the predicted binding poses in docked_poses.pdbqt and a summary of the results, including binding affinities, in results.log.
-
Part 3: Analysis and Interpretation of Results
Interpreting Binding Affinity
The results.log file will contain a table of the predicted binding affinities for the top binding poses, reported in kcal/mol. The binding affinity is an estimation of the binding free energy, with more negative values indicating stronger predicted binding.
| Pose | Binding Affinity (kcal/mol) |
| 1 | [Example Value] |
| 2 | [Example Value] |
| 3 | [Example Value] |
| ... | ... |
It is important to note that these values are predictions and should be interpreted with caution. They are most useful for comparing the relative binding affinities of different ligands to the same target or the same ligand to different targets.
Visualizing Ligand-Receptor Interactions
Visual inspection of the predicted binding poses is crucial for understanding the molecular interactions that stabilize the ligand-receptor complex.
-
Load Structures in PyMOL:
-
Open PyMOL and load the prepared receptor PDBQT file (receptor.pdbqt) and the output file from Vina containing the docked poses (docked_poses.pdbqt).
-
-
Visualize Interactions:
-
Focus on the top-ranked pose (usually the first one in the output file).
-
Identify and visualize the non-covalent interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
PyMOL's "wizard" -> "measurement" tool can be used to measure distances between atoms to confirm potential hydrogen bonds (typically < 3.5 Å).
-
The preset -> ligand sites -> cartoon option in PyMOL can be helpful for highlighting the binding pocket and interacting residues.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid
Welcome to the technical support center for "4-(Thiophen-2-yl)thiazole-2-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this heterocyclic compound. Drawing from established principles in organic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the purification of this compound. Each problem is followed by an analysis of potential causes and detailed, actionable solutions.
Problem 1: My crude product is an intractable oil or fails to crystallize.
Q: I've completed the synthesis and after work-up, my product is a dark, oily substance that won't solidify, even at low temperatures. What's causing this and how can I induce crystallization?
A: This is a common issue with heterocyclic carboxylic acids, often stemming from the presence of impurities that disrupt the crystal lattice formation.
Potential Causes & Solutions:
-
Residual Solvent: Trace amounts of high-boiling point solvents (e.g., DMF, DMSO) used in the synthesis can trap the product in an oily state.
-
Solution: Co-evaporate the crude product with a low-boiling point solvent like toluene or dichloromethane under reduced pressure. This process, repeated several times, can effectively remove residual high-boiling solvents.
-
-
Unreacted Starting Materials or Byproducts: The presence of starting materials or reaction byproducts can act as impurities, inhibiting crystallization.
-
Solution 1: Acid-Base Extraction. This is a highly effective method for purifying carboxylic acids.[1][2] Dissolve the crude oil in an organic solvent such as ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution. Your carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic phase. Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3. The protonated product should precipitate out. If it still oils out, extract the acidified aqueous layer with a fresh portion of ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Solution 2: Trituration. If you have a viscous oil, try adding a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether). Vigorously stir or sonicate the mixture. This can sometimes induce precipitation of the desired compound, leaving impurities dissolved in the solvent.
-
-
Polymorphism: The compound may exist in different crystalline forms, with one being more prone to forming an oil.
-
Solution: Experiment with a variety of recrystallization solvents (see Table 1). Seeding the supersaturated solution with a previously obtained pure crystal can also promote crystallization.
-
Problem 2: Significant tailing and poor separation during column chromatography.
Q: I'm trying to purify my compound using silica gel column chromatography, but the product is streaking badly down the column, leading to broad fractions and poor separation from impurities. How can I improve this?
A: Tailing of carboxylic acids on silica gel is a classic problem caused by the interaction of the acidic proton with the slightly acidic silica surface. This leads to a mixed-mode separation (adsorption and ion-exchange), resulting in poor peak shape.
Potential Causes & Solutions:
-
Acid-Silica Interaction: The polar carboxylic acid group interacts strongly and sometimes irreversibly with the silanol groups on the silica surface.
-
Solution 1: Acidify the Mobile Phase. Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system.[3][4] This suppresses the deprotonation of your carboxylic acid, minimizing its interaction with the silica gel and resulting in sharper peaks.
-
Solution 2: Use a More Polar Solvent System. A mobile phase with a higher polarity, such as a gradient of methanol in dichloromethane, can help to elute the compound more effectively and reduce tailing.
-
Solution 3: Derivatization. If direct chromatography is proving difficult, consider converting the carboxylic acid to its methyl or ethyl ester. These esters are less polar and generally behave much better on silica gel. After purification of the ester, the carboxylic acid can be regenerated by hydrolysis.[1][5]
-
-
Column Overloading: Applying too much crude material to the column can lead to band broadening and tailing.
-
Solution: Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100, depending on the difficulty of the separation).
-
Problem 3: Co-elution of a persistent impurity.
Q: I have an impurity that consistently co-elutes with my product, both in column chromatography and on TLC, even with different solvent systems. How can I resolve this?
A: This suggests that the impurity has a very similar polarity and structure to your desired compound.
Potential Causes & Solutions:
-
Isomeric Impurity: The impurity might be a structural isomer formed during the synthesis.
-
Solution 1: Preparative HPLC. Reversed-phase preparative HPLC is often the most effective technique for separating closely related compounds.[6] A C18 column with a mobile phase of acetonitrile and water (often with a formic acid or TFA modifier) can provide the necessary resolution.
-
Solution 2: Recrystallization from a Different Solvent System. Systematically screen a range of solvents with different polarities and hydrogen bonding capabilities (see Table 1). A solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature is ideal.
-
Solution 3: Derivatization. As mentioned previously, converting the carboxylic acid to an ester may alter the relative polarities of your product and the impurity, allowing for easier separation by column chromatography.
-
Experimental Protocols & Data
Protocol 1: Acid-Base Extraction
-
Dissolve the crude this compound in ethyl acetate (approx. 10 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL). Combine the aqueous layers.
-
Back-extract the initial organic layer with a small amount of water to recover any remaining product. Add this to the combined aqueous layers.
-
Cool the combined aqueous layers in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl with stirring.
-
The purified product should precipitate as a solid. If it oils out, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Column Chromatography on Silica Gel
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., dichloromethane with 1% acetic acid).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Adsorb the dissolved product onto a small amount of silica gel and evaporate the solvent to dryness.
-
Carefully add the dry, adsorbed product to the top of the packed column.
-
Elute the column with the chosen mobile phase, collecting fractions and monitoring by TLC.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Polarity | Comments |
| Ethanol/Water | High | Good for polar compounds. Dissolve in hot ethanol and add water dropwise until turbidity persists, then reheat to clarify and cool slowly. |
| Acetic Acid/Water | High | Can be effective for stubborn carboxylic acids. |
| Isopropanol | Medium | A good starting point for many heterocyclic compounds. |
| Ethyl Acetate/Hexanes | Medium | Dissolve in hot ethyl acetate and add hexanes until the solution becomes cloudy. Reheat to dissolve and then cool. |
| Toluene | Low | Useful for less polar impurities. |
Table 2: Typical HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic characteristics of pure this compound?
A1: For ¹H NMR, you should expect to see characteristic signals for the thiophene and thiazole protons. The carboxylic acid proton will typically appear as a broad singlet far downfield, often between 10-13 ppm.[7] In ¹³C NMR, the carbonyl carbon of the carboxylic acid is expected in the 160-180 ppm region.[7]
Q2: What is the best way to store this compound?
A2: The compound should be stored in a cool, dry place, away from light and moisture.[8] It is a solid at room temperature and should be kept in a tightly sealed container.
Q3: Can I use reversed-phase chromatography for purification?
A3: Yes, reversed-phase chromatography, particularly preparative HPLC, can be a very powerful tool for purifying this compound, especially for removing closely related impurities. A C18 column is a good starting point, with a mobile phase of water and acetonitrile containing an acidic modifier like formic acid or TFA.
Q4: My compound seems to be degrading on the silica gel column. What can I do?
A4: Some heterocyclic compounds can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can try using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent, though this can make removal of the triethylamine from the final product challenging for an acidic compound) or switching to a different stationary phase like alumina. However, for a carboxylic acid, acidifying the eluent is generally the preferred method to improve chromatographic behavior.
Q5: How can I confirm the purity of my final product?
A5: A combination of techniques is recommended for confirming purity. HPLC is excellent for detecting small amounts of impurities.[6] High-resolution mass spectrometry (HRMS) will confirm the elemental composition. ¹H and ¹³C NMR spectroscopy will confirm the structure and can also be used to detect impurities if they are present in sufficient quantities.
References
-
MDPI. (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. [Link]
-
ResearchGate. I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts?. [Link]
-
MDPI. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. [Link]
-
ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
- Google Patents. Processes for preparing thiazole carboxylic acids.
-
ResearchGate. HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. [Link]
-
ResearchGate. Solvent design for crystallization of carboxylic acids. [Link]
-
Reddit. Column chromatography of carboxylic acids?. [Link]
-
PubMed. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
Frontiers. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]
-
ResearchGate. How can I purify carboxylic acid?. [Link]
-
PubMed. Automated column-switching high-performance liquid chromatography for the determination of 2-thiothiazolidine-4-carboxylic acid in urine. [Link]
-
SIELC Technologies. 2-Thiophenecarboxylic acid. [Link]
- Google Patents. A kind of method for preparing thiazole-4-carboxylic acid.
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Nature. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. [Link]
-
ResearchGate. How to separate ester from carboxylic acid by using chromatography?. [Link]
-
Reddit. chromatography of carboxylic acid derivatives of aminoacids?. [Link]
-
Reddit. Isolation of a Carboxylic acid. [Link]
- Google Patents.
-
ResearchGate. New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. [Link]
-
Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
NIH. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemscene.com [chemscene.com]
"4-(Thiophen-2-yl)thiazole-2-carboxylic acid" stability and storage conditions
Welcome to the technical support center for 4-(Thiophen-2-yl)thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, maximizing the integrity and reproducibility of your experimental results. The information provided is synthesized from safety data sheets of structurally related compounds and general chemical principles governing thiazole and thiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent moisture absorption and contamination.[1][2] While some suppliers suggest room temperature storage[3], for optimal preservation, especially for analytical standards or long-term archiving, storage at -20°C is advisable, a common practice for carboxylic acids to minimize degradation.
Q2: Is this compound sensitive to light?
Q3: What solvents are recommended for dissolving this compound?
A3: Based on its structure, which includes a carboxylic acid group, this compound is expected to be soluble in many common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). Solubility in aqueous solutions will be pH-dependent; it will be more soluble in basic aqueous solutions due to the deprotonation of the carboxylic acid. It is crucial to use anhydrous solvents if the subsequent reaction is sensitive to moisture.
Q4: What are the known incompatibilities for this compound?
A4: this compound should not be stored or mixed with strong oxidizing agents, strong bases, or strong acids, as these can lead to vigorous reactions and degradation.[2] Contact with moisture should also be minimized, as it can potentially interact with the carboxylic acid group.[4]
Troubleshooting Guide: Stability and Handling Issues
This section addresses common problems encountered during the handling and use of this compound in experimental settings.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent analytical results (e.g., HPLC, NMR) | Compound degradation due to improper storage. | 1. Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place.[1][4] 2. Aliquot: For frequent use, aliquot the compound into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. 3. Purity Check: Run a fresh analytical check (e.g., HPLC-UV, LC-MS) on your stock to confirm its purity before use. |
| Poor solubility in a chosen solvent | Incorrect solvent selection or compound degradation. | 1. Solvent Selection: Refer to Q3 in the FAQ section. Consider gentle heating or sonication to aid dissolution. 2. pH Adjustment: For aqueous solutions, adjust the pH to be more basic to increase solubility. 3. Fresh Stock: If solubility issues persist with a previously reliable solvent, the compound may have degraded. Use a fresh, unopened stock if available. |
| Color change of the solid compound | Oxidation or contamination. | 1. Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere (e.g., argon or nitrogen).[5] 2. Purity Assessment: A color change often indicates impurity. Re-purify the compound if necessary and possible, or use a new batch. |
| Unexpected reaction byproducts | Reactivity with incompatible substances or solvents. | 1. Review Reaction Scheme: Ensure that all reagents and solvents are compatible with a carboxylic acid functional group and the heterocyclic rings. Avoid strong oxidizing agents and strong bases.[2] 2. Solvent Purity: Use high-purity, dry solvents to prevent side reactions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound for experimental use.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate the container of this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of the compound using an analytical balance in a fume hood.
-
Transfer the solid to an amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Tightly cap the vial and vortex until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
For long-term storage, flush the vial with an inert gas (e.g., argon) before sealing.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Forced Degradation Study (Conceptual Framework)
A forced degradation study can be performed to understand the stability of the compound under various stress conditions.
Objective: To identify potential degradation pathways and critical stability-indicating parameters.
Stress Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid compound at 80°C for 48 hours.
-
Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.
Methodology:
-
Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to the stress conditions outlined above. Include a control sample stored under normal conditions.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (e.g., C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid, UV detection at an appropriate wavelength).
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks and calculate the percentage of degradation.
Visualizations
Logical Workflow for Handling and Storage
Caption: Recommended workflow for receiving, storing, and handling this compound.
Troubleshooting Decision Tree for Stability Issues
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-(Thiophen-2-yl)thiazole-2-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key heterocyclic compound.
I. Introduction to the Synthesis of this compound
The synthesis of this compound is a critical process for the development of novel therapeutic agents, leveraging the privileged thiazole scaffold. The most common and efficient method for constructing the 4-arylthiazole core is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1] In the case of our target molecule, the key precursors are 2-bromo-1-(thiophen-2-yl)ethanone and a suitable thioamide that can provide the 2-carboxylic acid functionality.
This guide will provide a detailed experimental protocol, address common challenges, and offer scientifically grounded solutions to optimize your synthetic outcomes.
II. Proposed Synthetic Pathway
The synthesis of this compound can be achieved via a modified Hantzsch thiazole synthesis. The proposed pathway involves the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with a thiooxamate salt, followed by cyclization to form the thiazole ring with a carboxylate group at the 2-position. Subsequent acidification will yield the desired carboxylic acid.
Caption: Proposed Hantzsch synthesis pathway.
III. Detailed Experimental Protocol (Representative)
This protocol is a representative procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary depending on the purity of starting materials and laboratory-specific conditions.
Reagents and Materials:
-
2-Bromo-1-(thiophen-2-yl)ethanone (CAS: 10531-41-6)[2][3][4][5][6]
-
Potassium thiooxamate (or a similar thiooxamate salt)
-
Ethanol (anhydrous)
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Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) in anhydrous ethanol.
-
Addition of Thioamide: To the stirred solution, add potassium thiooxamate (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted α-haloketone.
-
-
Acidification:
-
Cool the aqueous layer in an ice bath.
-
Slowly add 1 M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate should form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
IV. Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of starting materials: 2-bromo-1-(thiophen-2-yl)ethanone can degrade over time. Thioamide may be impure. 2. Inadequate reaction temperature: The reaction may require higher temperatures to proceed efficiently. 3. Insufficient reaction time: The reaction may not have reached completion. | 1. Verify starting material purity: Use freshly purchased or purified starting materials. Confirm the identity and purity of the α-haloketone by NMR or other analytical techniques. 2. Optimize temperature: Gradually increase the reaction temperature and monitor for product formation. Microwave-assisted synthesis can also be explored to enhance reaction rates.[7] 3. Extend reaction time: Continue monitoring the reaction by TLC until the starting materials are consumed. |
| Formation of Side Products | 1. Self-condensation of the α-haloketone. 2. Decomposition of starting materials or product at elevated temperatures. 3. Side reactions involving the thiophene ring: The thiophene ring can undergo electrophilic substitution under acidic conditions.[7] | 1. Control stoichiometry: Use a slight excess of the thioamide (1.1-1.2 eq). 2. Optimize temperature and time: Avoid prolonged heating at high temperatures. 3. Maintain neutral or slightly basic conditions during the initial condensation step before acidification. |
| Difficulty in Product Isolation/Purification | 1. Product is soluble in the work-up solvent. 2. Formation of an oil instead of a solid upon acidification. 3. Product is impure after initial precipitation. | 1. Adjust work-up procedure: If the product is water-soluble, extract with a more polar organic solvent. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. If it remains an oil, extract with an organic solvent, dry, and attempt crystallization from a different solvent system. 3. Recrystallization: Perform recrystallization from a suitable solvent pair to improve purity. Column chromatography may also be an option for purification. |
| Product Decarboxylation | The carboxylic acid group may be labile under harsh heating conditions. | Avoid excessive heat during the reaction and work-up. If decarboxylation is a significant issue, consider synthesizing the corresponding ester and hydrolyzing it under milder conditions as a final step. |
V. Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the Hantzsch thiazole synthesis?
A1: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Ethanol is a common choice as it is a good solvent for both the α-haloketone and the thioamide, and its boiling point is suitable for many Hantzsch syntheses. Other polar protic solvents can also be used, and the choice of solvent can influence the reaction rate and yield.
Q2: Can I use a different base for the work-up?
A2: While acidification is necessary to protonate the carboxylate and precipitate the final product, the initial work-up can involve a mild base like sodium bicarbonate to neutralize any excess acid and remove acidic impurities.
Q3: How can I confirm the identity and purity of my final product?
A3: The structure and purity of this compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid C=O and O-H stretches.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q4: Are there alternative methods for synthesizing this compound?
A4: While the Hantzsch synthesis is the most direct route, other methods could be envisioned. For instance, one could synthesize the 4-(thiophen-2-yl)thiazole core and then introduce the carboxylic acid group at the 2-position through lithiation followed by quenching with carbon dioxide. However, this approach is often more complex and may have lower overall yields.
VI. Visualization of Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
VII. References
-
Frontiers in Chemistry. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. [Link]
-
Google Patents. (1986). Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
PMC. (2015). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
Google Patents. (2014). Method for synthesizing 2-(3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazole formic acid.
-
PMC. (n.d.). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. [Link]
-
bepress. (2023). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]
-
Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
Sources
- 1. Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 3. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. 10531-41-6|2-Bromo-1-(thiophen-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
"4-(Thiophen-2-yl)thiazole-2-carboxylic acid" experimental reproducibility issues
Technical Support Center: 4-(Thiophen-2-yl)thiazole-2-carboxylic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this compound. We understand that synthesizing and purifying complex heterocyclic molecules can present unique challenges that lead to reproducibility issues. This guide provides in-depth, field-tested insights and solutions to the most common problems encountered during its synthesis, purification, and characterization. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your experimental outcomes, and ensure the integrity of your results.
Section 1: Synthesis & Reaction Troubleshooting
The most common and reliable method for synthesizing the 4-(thiophen-2-yl)thiazole core is the Hantzsch thiazole synthesis.[1][2][3][4] This typically involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, the synthesis proceeds in two key stages:
-
Stage 1: Hantzsch Cyclization to form the ethyl ester precursor, ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate.
-
Stage 2: Saponification (Hydrolysis) to convert the ethyl ester into the final carboxylic acid.
This section addresses common failures and reproducibility issues at each stage.
Q1: My Hantzsch reaction to form the ester precursor, ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate, has a very low yield. What are the likely causes?
Low yield is a frequent issue in Hantzsch syntheses and can often be traced back to several key factors. A systematic approach is the best way to diagnose the problem.[5]
Possible Cause 1: Purity and Stability of Starting Materials
-
The α-haloketone (Ethyl 2-bromo-3-oxo-3-(thiophen-2-yl)propanoate): This reactant can be unstable. As a bromo- and keto-functionalized compound, it is susceptible to degradation, especially if exposed to light, moisture, or elevated temperatures over time. Self-condensation or decomposition can lead to a dark, tarry reaction mixture and significantly reduced yields.
-
The Thioamide (Ethyl 2-amino-2-thioxoacetate): While generally more stable, the purity of the thioamide is critical. Impurities can introduce competing side reactions.
Troubleshooting & Validation:
-
Verify Purity: Always verify the purity of your starting materials before use, ideally via ¹H NMR. For the α-haloketone, look for sharp, well-defined peaks corresponding to the expected structure. The presence of broad humps or multiple unidentifiable signals suggests decomposition.
-
Fresh is Best: If possible, use freshly prepared or newly purchased α-haloketone. If you must store it, do so under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C) and protected from light.
Possible Cause 2: Suboptimal Reaction Conditions
-
Temperature: While heating is often required to drive the reaction to completion, excessive heat can promote the formation of dark, polymeric side products and decomposition.[5]
-
Solvent: The choice of solvent is crucial. Ethanol is commonly used as it effectively dissolves the reactants. However, its polarity and protic nature can influence reaction rates.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion, while excessively long times can increase the likelihood of side product formation.
Troubleshooting & Validation:
-
Temperature Optimization: Start the reaction at a moderate temperature (e.g., 50-60°C) and monitor by Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature to reflux (around 78°C for ethanol), but be vigilant for color changes (e.g., turning dark brown or black), which indicate decomposition.
-
Solvent Screening: While ethanol is standard, if yields remain low, consider screening other solvents such as methanol or isopropanol.
-
TLC Monitoring: Do not rely on a fixed reaction time from a literature procedure. Actively monitor the reaction's progress by TLC. A good mobile phase for this reaction is typically a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the limiting reagent (usually the α-haloketone) signals the reaction's completion.
Possible Cause 3: Side Reactions The primary side reaction is often the formation of isomeric byproducts or polymeric materials.[5] Acidic conditions, sometimes generated by the HBr evolved during the reaction, can catalyze these unwanted pathways.
Troubleshooting & Validation:
-
Inclusion of a Mild Base: Adding a non-nucleophilic acid scavenger like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can neutralize the HBr as it forms, preventing acid-catalyzed side reactions. Use a slight excess relative to the α-haloketone.
Q2: The saponification of my ethyl ester to the final carboxylic acid is incomplete or fails entirely. What should I do?
Incomplete hydrolysis is a common bottleneck. The ester group on the thiazole ring can be sterically hindered or electronically deactivated, making it resistant to saponification.
Possible Cause 1: Insufficiently Strong Basic Conditions
-
Base Strength & Concentration: Standard conditions using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) may not be sufficient to drive the reaction to completion, especially at room temperature.
Troubleshooting & Validation:
-
Increase Base Concentration: Move from a 1M NaOH solution to a 2-4M solution.
-
Use a Stronger Base: Consider using lithium hydroxide (LiOH), which is often more effective for hydrolyzing hindered esters.
-
Introduce Heat: Refluxing the reaction mixture is typically necessary. Monitor the reaction by TLC until the starting ester spot has completely disappeared. A typical solvent system for TLC would be dichloromethane/methanol (e.g., 9:1 v/v) with a drop of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate.
Possible Cause 2: Poor Solubility of the Ester
-
Biphasic System: The organic ester may have poor solubility in the aqueous base, leading to a slow, interface-limited reaction.
Troubleshooting & Validation:
-
Add a Co-solvent: Introduce a water-miscible organic solvent to create a homogeneous reaction medium. Tetrahydrofuran (THF) or methanol are excellent choices. A common and effective system is a 1:1:1 mixture of THF:Methanol:Water with the dissolved base.
Optimized Hydrolysis Protocol:
-
Dissolve the ethyl ester in a mixture of THF and methanol (e.g., 3-5 mL of each per gram of ester).
-
Add an aqueous solution of LiOH (2-3 equivalents in water).
-
Stir the mixture at room temperature or heat to 50-60°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed to the work-up.
Section 2: Work-up & Purification Challenges
A successful reaction is only half the battle. Improper work-up and purification can drastically reduce your final yield and purity.
Q3: During the acidic work-up of the saponification, my product precipitates as a sticky oil instead of a solid. How can I get it to crystallize?
This phenomenon, known as "oiling out," is common for carboxylic acids, especially when impurities are present that depress the melting point and interfere with crystal lattice formation.[6]
Troubleshooting & Validation:
-
Slow Down the Acidification: The most common mistake is adding the acid too quickly. Cool the basic aqueous solution in an ice bath and add the acid (e.g., 1M HCl) dropwise with vigorous stirring. This slow change in pH allows for more orderly crystal nucleation. The target pH for maximal precipitation is typically 2-3.[7][8]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystallization.
-
Solvent Extraction: If oiling out persists, do not attempt to filter the oil. Instead, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude solid is often more amenable to purification by recrystallization. This process also serves to remove water-soluble inorganic salts.[9]
Q4: I'm struggling to find a good recrystallization solvent for the final carboxylic acid. What do you recommend?
Finding the right solvent system is key to achieving high purity. The ideal solvent should dissolve the compound when hot but not when cold.
Troubleshooting & Validation:
-
Single Solvent Screening: Test small amounts of your crude product in various solvents. Good candidates for polar carboxylic acids include:
-
Ethanol or Methanol
-
Isopropanol
-
Acetone
-
Acetonitrile
-
Water (if solubility allows)
-
-
Mixed Solvent Systems: Often, a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble) provides the best results.
-
Ethanol/Water: Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two more of hot ethanol to redissolve the solid and then allow the solution to cool slowly.
-
Dichloromethane/Hexane: A similar procedure can be used with this less polar system.
-
| Solvent System | Suitability | Notes |
| Ethanol/Water | Excellent | Often provides high-purity crystals. The polarity difference is ideal for inducing crystallization upon cooling. |
| Acetone/Hexane | Good | Useful if the compound is very soluble in ethanol. Acetone is a strong solvent, and hexane acts as the anti-solvent. |
| Isopropanol | Good | A good single-solvent option. Slower evaporation rate than ethanol can lead to larger crystals. |
Section 3: Characterization & Purity Analysis
Confirming the structure and purity of your final product is a critical, non-negotiable step.
Q5: How do I definitively confirm the structure and purity of this compound?
A combination of spectroscopic and analytical techniques is required.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation.
-
Thiophene Protons: Expect to see three distinct signals in the aromatic region (typically ~7.0-8.0 ppm) corresponding to the three protons on the thiophene ring.
-
Thiazole Proton: A sharp singlet for the proton at the C5 position of the thiazole ring will be present, typically downfield (~8.0-8.5 ppm).
-
Carboxylic Acid Proton: A very broad singlet, often far downfield (>10 ppm), which will disappear upon a D₂O shake.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This will confirm the carbon skeleton of the molecule. Expect distinct signals for the carboxyl carbon (~160-170 ppm) and the various aromatic carbons of the thiazole and thiophene rings.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms both purity and molecular weight.
-
LC: A single, sharp peak in the chromatogram indicates high purity.
-
MS: The mass spectrum should show a prominent ion corresponding to the molecular weight of the compound (C₈H₅NO₂S₂ = 211.26 g/mol ).[10] Look for the [M+H]⁺ (212.27) or [M-H]⁻ (210.25) ion depending on the ionization mode.
-
-
Melting Point: A sharp melting point range (e.g., 1-2°C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Appendix: Key Experimental Workflows & Protocols
Workflow 1: Synthetic Pathway Overview
The following diagram illustrates the two-stage synthesis from common starting materials.
Caption: Decision tree for troubleshooting saponification.
References
-
Verma, A., & Joshi, S. (2015). Synthesis and Antimicrobial Study of Thiophene Clubbed Thiazolyl Carbohydrazides. International Journal of Pharmaceutical Sciences and Research, 6(9), 3865-3873. Link
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BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis. BenchChem Technical Support. Link
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Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Link
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Link
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Link
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BenchChem. (2025). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives. BenchChem Technical Support. Link
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Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 636-655. Link
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Bloch, E. M. (1966). Processes for preparing thiazole carboxylic acids. U.S. Patent No. 3,274,207. Washington, DC: U.S. Patent and Trademark Office. Link
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Kumar, D., et al. (2018). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Link
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Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Link
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Link
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Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Link
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Mahnashi, M. H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. Link
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Mahnashi, M. H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. Link
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Zhang, J., et al. (2012). A kind of method for preparing thiazole-4-carboxylic acid. Chinese Patent No. CN102372680A. Link
-
ChemBK. (n.d.). Ethyl 4-(thiophen-2-yl)thiazole-2-carboxylate. Link
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National Center for Biotechnology Information. (n.d.). Ethyl 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylate. PubChem Compound Database. Link
-
ChemScene. (n.d.). 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid. Link
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Validation & Comparative
A Comparative Analysis of Thiazole-Based Compounds in Preclinical Models: In Vitro vs. In Vivo Efficacy of 4-(Thiophen-2-yl)thiazole Derivatives as Anti-Inflammatory Agents
In the landscape of modern drug discovery, the thiazole scaffold has emerged as a cornerstone for developing novel therapeutics, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a promising class of molecules: 4-(thiophen-2-yl)thiazole derivatives. While the specific compound "4-(Thiophen-2-yl)thiazole-2-carboxylic acid" serves as a foundational structure, we will focus our analysis on closely related, well-characterized derivatives for which robust preclinical data is available, particularly 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data that bridges the gap between cell-free enzyme assays and complex physiological responses in animal models. We will dissect the causality behind experimental choices, present detailed protocols for reproducibility, and contextualize the findings with established anti-inflammatory agents.
Section 1: The Scientific Rationale - Targeting the Arachidonic Acid Cascade
Inflammation is a complex biological response, and a key pathway governing this process is the arachidonic acid cascade. The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are central to this pathway, producing prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. However, the development of dual COX/LOX inhibitors represents a promising therapeutic strategy to achieve broader anti-inflammatory effects with a potentially improved safety profile. The thiazole derivatives discussed herein were investigated for their potential to inhibit these key enzymes.
Proposed Mechanism of Action: Dual COX/LOX Inhibition
The primary hypothesis for the anti-inflammatory activity of the 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives is their ability to dually inhibit COX-2 and 5-LOX enzymes. This dual inhibition is significant because it can simultaneously suppress the production of prostaglandins and leukotrienes, offering a more comprehensive blockade of inflammatory pathways compared to selective COX-2 inhibitors like celecoxib or traditional NSAIDs like aspirin.
Caption: Proposed mechanism of action for thiazole derivatives.
Section 2: In Vitro Efficacy - Quantifying Enzyme Inhibition
The initial screening of potential anti-inflammatory compounds typically involves in vitro enzyme assays. These assays provide a controlled environment to quantify the direct inhibitory effect of a compound on its molecular target, devoid of the complexities of a biological system. For the 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, the primary in vitro evaluation focused on their ability to inhibit COX-1, COX-2, and 5-LOX enzymes.
Experimental Rationale
The choice to assay both COX-1 and COX-2 is critical for assessing the selectivity of the compounds. While COX-2 is the primary target for anti-inflammatory action, inhibition of COX-1 is associated with gastrointestinal side effects. Therefore, a high selectivity index (SI), which is the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2, is a desirable characteristic for a safer anti-inflammatory drug. The inclusion of the 5-LOX assay evaluates the compound's potential for dual inhibition.
Comparative In Vitro Inhibition Data
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for two of the most potent derivatives, designated as 5d and 5e , compared to standard reference drugs.[1][4][5]
| Compound/Standard | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Compound 5d | 93.00 | 0.83 | 23.08 | 112 |
| Compound 5e | 94.24 | 0.76 | 38.46 | 124 |
| Aspirin | 15.32 | - | - | - |
| Celecoxib | - | 0.05 | - | - |
| Zileuton | - | - | 11.00 | - |
Data synthesized from Alshehri et al., 2024.[1][4][5]
Key Insights from In Vitro Data:
-
Potent COX-2 Inhibition: Both compounds 5d and 5e demonstrated potent inhibition of the COX-2 enzyme, with IC₅₀ values in the sub-micromolar range.[1]
-
High COX-2 Selectivity: The selectivity indices for both compounds were remarkably high (112 and 124), suggesting a significantly lower potential for COX-1 related side effects compared to non-selective NSAIDs.[1][4]
-
Dual Inhibition Potential: While less potent against 5-LOX than the standard drug Zileuton, both compounds showed inhibitory activity in the micromolar range, confirming their potential as dual COX/LOX inhibitors.[1][5]
Detailed Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a representative method for determining the COX-2 inhibitory activity of a test compound.
-
Enzyme Preparation: Recombinant human COX-2 enzyme is prepared at a concentration of 10,000 U/mL in a suitable buffer (e.g., Tris-HCl).
-
Compound Dilution: The test compounds (e.g., 5d, 5e) and the reference standard (e.g., celecoxib) are serially diluted to achieve a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add the COX-2 enzyme solution to each well containing the different concentrations of the test compounds or the standard.
-
Incubation: The plate is incubated for 15 minutes at 25°C to allow for the binding of the inhibitors to the enzyme.
-
Substrate Addition: Arachidonic acid, the substrate for COX-2, is added to each well to initiate the enzymatic reaction.
-
Reaction Termination and Detection: After a defined period (e.g., 5 minutes), the reaction is stopped. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available ELISA kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (no inhibitor). The IC₅₀ value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Section 3: In Vivo Efficacy - Assessing Physiological Response
While in vitro assays are crucial for determining direct target engagement, in vivo studies in animal models are essential to evaluate a compound's efficacy in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). Based on their promising in vitro profiles, compounds 5d and 5e were advanced to in vivo studies to assess their anti-inflammatory and analgesic properties.[1][4]
Experimental Rationale
The carrageenan-induced paw edema model is a widely accepted and well-characterized acute inflammatory model in rodents. Injection of carrageenan into the paw induces a biphasic inflammatory response, allowing for the evaluation of a drug's ability to reduce edema (swelling). The hot plate test is a standard method for assessing central analgesic activity, measuring the latency of the animal's response to a thermal stimulus.
Comparative In Vivo Anti-Inflammatory and Analgesic Data
The following table summarizes the key findings from the in vivo studies for compounds 5d and 5e at various doses.
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Analgesic Effect (Latency in seconds) |
| Control | - | - | ~4.5 |
| Compound 5d | 5 | Significant | ~6.8 |
| 10 | Significant | ~7.9 | |
| 20 | Significant | ~8.8 | |
| Compound 5e | 5 | Significant | ~7.2 |
| 10 | Significant | ~8.5 | |
| 20 | Significant | ~9.5 | |
| Aspirin | 100 | Significant | - |
Qualitative summary based on the findings of Alshehri et al., 2024.[4]
Key Insights from In Vivo Data:
-
Dose-Dependent Efficacy: Both compounds 5d and 5e demonstrated significant and dose-dependent anti-inflammatory and analgesic effects in the animal models.[1][4]
-
Translational Potential: The positive results in the in vivo models provide a crucial link between the in vitro enzyme inhibition and a tangible physiological response, supporting the therapeutic potential of these compounds.
Detailed Protocol: Carrageenan-Induced Paw Edema in Mice
-
Animal Acclimatization: Male Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6 per group): a control group (vehicle), a reference group (e.g., aspirin 100 mg/kg), and test groups receiving different doses of the thiazole derivatives (e.g., 5, 10, and 20 mg/kg, administered intraperitoneally).
-
Inflammation Induction: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each mouse.
-
Edema Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the carrageageenan-induced paw edema model.
Section 4: Bridging the Gap - In Vitro to In Vivo Correlation
The presented data illustrates a successful translation from in vitro findings to in vivo efficacy. The potent and selective COX-2 inhibition, coupled with 5-LOX activity observed in the enzyme assays, provided a strong rationale for the significant anti-inflammatory and analgesic effects seen in the animal models. This correlation is a critical milestone in the preclinical development of a drug candidate. The high selectivity index observed in vitro also suggests a favorable safety profile, which was supported by the reported safety of the compounds in the experimental animals.[2]
Conclusion
The 4-(thiophen-2-yl)thiazole structural backbone represents a highly promising scaffold for the development of novel anti-inflammatory agents. The detailed analysis of derivatives 5d and 5e showcases a well-defined path from rational drug design to preclinical validation. Their dual inhibition of COX-2 and 5-LOX, confirmed through in vitro assays, translates into significant in vivo anti-inflammatory and analgesic efficacy. This guide underscores the importance of a multi-faceted evaluation approach, integrating both in vitro and in vivo methodologies, to robustly characterize and compare the therapeutic potential of new chemical entities.
References
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Alshehri, M. M., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. [Link]
-
Alshehri, M. M., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. ResearchGate. [Link]
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Nan, X., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 14(11), 2269-2290. [Link]
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El-Sayed, M. A.-A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Molecules, 26(14), 4335. [Link]
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Alshehri, M. M., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed. [Link]
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Alshehri, M. M., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. [Link]
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Alshehri, M. M., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed. [Link]
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Li, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]
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Matrix Fine Chemicals. (n.d.). 2-(THIOPHEN-2-YL)-1,3-THIAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]
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Request PDF. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Thiazole-Based Scaffolds: A Case Study with 4-(Thiophen-2-yl)thiazole-2-carboxylic acid
Introduction: The Double-Edged Sword of Privileged Scaffolds
In the landscape of modern drug discovery, certain chemical motifs, often termed "privileged scaffolds," appear with remarkable frequency in biologically active molecules. The thiazole ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its utility stems from its unique electronic properties and its ability to engage in a variety of non-covalent interactions with biological targets. The compound at the center of our discussion, 4-(Thiophen-2-yl)thiazole-2-carboxylic acid (CAS 847956-14-3), represents a classic fragment-like structure embodying this scaffold, mentioned as a potential intermediate in the synthesis of c-Met kinase inhibitors.[4]
However, the very versatility that makes thiazoles attractive can also be a liability. Their promiscuous binding potential can lead to them being "frequent hitters" in high-throughput screens, exhibiting activity against multiple, unrelated targets.[5] This cross-reactivity, or off-target activity, is a primary driver of unforeseen toxicities and a major cause of late-stage clinical trial failures. Therefore, a rigorous and systematic evaluation of a compound's selectivity is not merely a supplementary exercise but a cornerstone of any successful drug development program.[6][7]
This guide provides a comprehensive, multi-tiered strategy for characterizing the cross-reactivity profile of a novel chemical entity, using this compound as a practical exemplar. We will move from broad, cost-effective in vitro screens to more complex, biologically relevant cellular assays, explaining the causal logic behind each experimental choice. Our objective is to build a robust data package that enables an informed decision on the compound's potential for further development.
Tier 1: Large-Scale Biochemical Profiling for Initial Target Identification
The first principle in selectivity profiling is to cast a wide net. The goal is to rapidly identify the most potent on- and off-target interactions from a large pool of possibilities. Given that our case compound's scaffold is associated with kinase inhibition, a broad kinase panel is the logical starting point.
Causality: Why Start with Kinase Binding Assays?
We begin with a competitive binding assay over a functional enzymatic assay for three key reasons:
-
Universality: Binding assays are generally applicable to any kinase, regardless of its activation state or the availability of a specific substrate.[8] This allows for much broader screening.
-
Direct Measurement: These assays measure the direct, physical interaction between the compound and the kinase's ATP-binding site, providing a true thermodynamic measure of affinity (Dissociation Constant, Kd).[9][10] This is a cleaner measurement, free from the complexities of enzyme kinetics and substrate competition inherent in functional assays.
-
ATP-Independence: The assay format avoids potential artifacts from compounds that interfere with the ATP substrate itself.
A leading platform for this approach is the KINOMEscan™ assay, which utilizes a proprietary phage-display technology.[10]
Experimental Protocol: Broad Kinase Profiling via Competitive Binding Assay
This protocol is a generalized representation of a large-panel kinase binding screen.
-
Assay Preparation:
-
A library of human kinases, expressed as fusions to T7 bacteriophage, is prepared.
-
An immobilized, broadly active kinase inhibitor (the "bait") is coupled to a solid support (e.g., beads).
-
-
Binding Reaction:
-
In the wells of a multi-well plate, add the phage-tagged kinases.
-
Add the test compound (this compound) at a standard screening concentration (e.g., 10 µM). Include a DMSO vehicle control.
-
Add the immobilized bait ligand.
-
Incubate the mixture to allow the binding to reach equilibrium. Rationale: During this incubation, the test compound and the immobilized bait compete for binding to the kinase's active site.
-
-
Separation & Quantification:
-
Wash the solid support to remove any unbound phage-tagged kinases. Kinases that were strongly bound by the test compound will be washed away.
-
Elute the remaining phage that are bound to the immobilized bait.
-
Quantify the amount of eluted phage using quantitative PCR (qPCR).
-
-
Data Analysis:
-
The amount of kinase recovered is inversely proportional to the test compound's binding affinity.
-
Results are typically expressed as a percentage of the DMSO control (% Ctrl). A low % Ctrl value (e.g., <10%) indicates a strong interaction.
-
For initial hits, a follow-up dose-response experiment is performed to calculate the precise Kd value.
-
Data Presentation: Interpreting the Kinome Profile
The output of a broad screen should be summarized to facilitate rapid identification of primary targets and significant off-targets.
Table 1: Hypothetical Kinase Binding Profile for this compound (Screening Concentration: 10 µM)
| Kinase Target | Gene Symbol | % of Control | Kd (nM) | Classification |
| Met | MET | 1.5 | 75 | Primary Target |
| AXL | AXL | 3.2 | 150 | Off-Target |
| MER | MERTK | 8.9 | 430 | Off-Target |
| BRAF | BRAF | 75.2 | >10,000 | Inactive |
| EGFR | EGFR | 88.1 | >10,000 | Inactive |
| SRC | SRC | 92.5 | >10,000 | Inactive |
This hypothetical data suggests our compound binds potently to its intended target family (c-Met) but also shows significant affinity for other receptor tyrosine kinases (AXL, MER), which must be investigated further.
Tier 2: Validating Target Engagement in a Cellular Context
A compound binding to a purified protein in a test tube is not a guarantee of it engaging that same target within the complex milieu of a living cell. Cellular permeability, efflux pumps, and intracellular competition can all prevent a compound from reaching its target. Therefore, the next critical step is to validate the biochemical hits in a more biologically relevant system.
Causality: Why Use the Cellular Thermal Shift Assay (CETSA®)?
The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in intact cells or even tissues.[11][12] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[13][14] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble protein remaining, we can directly observe this stabilization as a "thermal shift."[15] This provides incontrovertible evidence that the compound is binding its intended target in its native environment.[16]
Workflow for Cellular Target Engagement Assessment
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for MET and AXL Kinases
This protocol describes a Western Blot-based CETSA to validate the top two hits from our binding screen.
-
Cell Culture and Treatment:
-
Culture SK-HEP-1 cells (a human liver cancer line known to express MET and AXL) to ~80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease/phosphatase inhibitors).
-
Divide the cell suspension into two main pools: one treated with 10 µM this compound and one with a DMSO vehicle control. Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot 50 µL of the treated cell suspensions into separate PCR tubes for each temperature point (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C).
-
Place the tubes in a thermal cycler and heat for 3 minutes at the designated temperatures, followed by 3 minutes cooling at 25°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Rationale: This method of lysis is gentle and avoids the use of detergents that could disrupt protein complexes.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Normalize the total protein concentration for all samples.
-
Analyze the samples via SDS-PAGE and Western Blot using specific antibodies for MET, AXL, and a control protein (e.g., GAPDH, which should not be stabilized by the compound).
-
-
Data Analysis:
-
Quantify the band intensities for each target at each temperature.
-
Plot the relative band intensity versus temperature to generate melting curves for both the vehicle- and compound-treated samples.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the compound- and vehicle-treated samples (ΔTm) represents the degree of thermal stabilization.
-
Data Presentation: Quantifying Cellular Target Engagement
A positive result in CETSA is a clear, dose-dependent shift in the melting curve of the target protein.
Table 2: Hypothetical CETSA Results for this compound
| Target Protein | Tm (Vehicle) | Tm (10 µM Compound) | ΔTm (°C) | Interpretation |
| MET | 52.1°C | 58.5°C | +6.4 | Strong Engagement |
| AXL | 54.3°C | 57.1°C | +2.8 | Moderate Engagement |
| GAPDH | 63.5°C | 63.6°C | +0.1 | No Engagement (Valid Control) |
This data would confirm that our compound not only binds to MET and AXL in a biochemical assay but also actively engages them within a live cell environment, with a more pronounced effect on MET.
Tier 3: Broader Safety and Off-Target Liability Assessment
With cellular engagement confirmed, the scope of inquiry must broaden to assess potential liabilities across the entire proteome and in different tissues. This is crucial for predicting potential toxicities before advancing to in vivo studies.
Causality: The Need for Unbiased and System-Wide Approaches
At this stage, we must move beyond candidate-based approaches. While our initial screens focused on kinases, the compound could have unforeseen interactions with other protein families (e.g., GPCRs, ion channels, metabolic enzymes). Furthermore, understanding where in the body these interactions might occur is a regulatory requirement for preclinical safety assessment.[17][18]
Method 1: Proteome-wide Thermal Proteome Profiling (TPP)
TPP is an advanced application of the CETSA principle coupled with quantitative mass spectrometry. Instead of probing for one protein at a time with an antibody, TPP analyzes the thermal stability of thousands of proteins simultaneously. This provides an unbiased, proteome-wide view of the compound's direct and indirect cellular targets. While resource-intensive, it is the most comprehensive method for identifying unexpected off-target interactions.
Method 2: Tissue Cross-Reactivity (TCR) Studies
For drug candidates nearing clinical trials, regulatory agencies require TCR studies to identify potential off-target binding in human tissues.[17][18] This is typically performed using immunohistochemistry (IHC) where the test article (often a labeled version of the drug or a specific antibody) is applied to a panel of frozen human tissue sections.[19] Staining patterns reveal on-target binding in expected and unexpected tissues, as well as any non-specific, off-target binding that could signal a risk of toxicity.
Synthesizing the Data: A Decision-Making Framework
The data from each tier must be integrated to build a holistic understanding of the compound's selectivity and to guide subsequent actions.
Caption: A tiered decision-making framework for cross-reactivity assessment.
Conclusion
The journey from a promising chemical scaffold to a safe and effective drug is paved with rigorous scientific validation. For a compound like this compound, which belongs to the versatile but potentially promiscuous thiazole family, a proactive and systematic approach to cross-reactivity profiling is indispensable. By employing a tiered strategy—beginning with broad biochemical screens, confirming hits with cell-based target engagement assays like CETSA, and finally assessing broad safety liabilities—researchers can build a comprehensive selectivity profile. This data-driven approach not only satisfies regulatory expectations but, more importantly, allows for the early identification and mitigation of risks, ultimately increasing the probability of developing a successful therapeutic.
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A Comparative Efficacy Analysis of 4-(Thiophen-2-yl)thiazole-2-carboxylic Acid and its Analogs in Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an in-depth comparative analysis of the efficacy of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid and its derivatives against other similar thiazole compounds, supported by experimental data to inform future drug discovery and development efforts.
Introduction to this compound: A Privileged Scaffold
The hybridization of two biologically active five-membered heterocyclic rings, thiophene and thiazole, has given rise to a class of compounds with significant therapeutic potential. This compound, in particular, has emerged as a valuable building block for the synthesis of novel drug candidates. The presence of the thiophene ring often enhances the biological activity of the thiazole core, and the carboxylic acid group at the 2-position provides a key site for derivatization to modulate pharmacokinetic and pharmacodynamic properties.
Comparative Anticancer Efficacy
Recent studies have highlighted the potential of derivatives of this compound as potent anticancer agents, particularly as c-Met kinase inhibitors. The c-Met proto-oncogene is a key target in cancer therapy as its dysregulation is implicated in tumor growth, metastasis, and angiogenesis.
A study on thiazole/thiadiazole carboxamide scaffold-based derivatives revealed that amides derived from this compound exhibit significant cytotoxic activity against various human cancer cell lines. The general structure of these promising anticancer agents is depicted below:
Figure 1: General scaffold of anticancer thiazole carboxamides.
The in vitro cytotoxic activity of several of these derivatives was evaluated against a panel of human cancer cell lines, including MKN-45 (gastric carcinoma), A549 (lung carcinoma), MDA-MB-231 (breast carcinoma), and HT-29 (colorectal adenocarcinoma). The results, summarized in the table below, demonstrate the potent and, in some cases, selective anticancer activity of these compounds.
| Compound ID | R Group (Substituent on Amide Nitrogen) | MKN-45 IC₅₀ (µM) | A549 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| 51a | Phenyl | 1.85 ± 0.12 | 3.12 ± 0.25 | 4.56 ± 0.31 | 5.12 ± 0.45 |
| 51b | 4-Fluorophenyl | 1.23 ± 0.09 | 2.54 ± 0.18 | 3.89 ± 0.27 | 4.23 ± 0.33 |
| 51c | 4-Chlorophenyl | 1.05 ± 0.08 | 2.11 ± 0.15 | 3.15 ± 0.22 | 3.87 ± 0.29 |
| 51d | 4-Bromophenyl | 0.98 ± 0.07 | 1.98 ± 0.14 | 2.98 ± 0.21 | 3.54 ± 0.26 |
| 51am | 3-Fluoro-4-((quinolin-6-yl)methoxy)phenyl | 0.08 ± 0.01 | 0.15 ± 0.02 | 0.21 ± 0.03 | 0.25 ± 0.03 |
| Foretinib (Control) | - | 0.12 ± 0.01 | 0.21 ± 0.02 | 0.35 ± 0.04 | 0.41 ± 0.05 |
Table 1: In vitro cytotoxic activity (IC₅₀) of 4-(Thiophen-2-yl)thiazole-2-carboxamide derivatives against human cancer cell lines. Data extracted from a study on c-Met kinase inhibitors.[1]
Structure-Activity Relationship (SAR) Insights
The data reveals key structure-activity relationships:
-
Halogen Substitution: The presence of a halogen atom (F, Cl, Br) on the phenyl ring of the amide substituent generally enhances the cytotoxic activity compared to the unsubstituted phenyl ring (compare 51a with 51b-d ).
-
Complex Substituents: More complex and bulky substituents, such as the one in compound 51am , can lead to a dramatic increase in potency, with IC₅₀ values in the nanomolar range, surpassing the efficacy of the control drug, Foretinib.[1] This highlights the importance of exploring diverse chemical space in the derivatization of the core scaffold.
Comparative Anti-inflammatory Potential
While direct anti-inflammatory studies on this compound are limited, research on structurally similar compounds provides valuable insights into the potential of this scaffold to modulate inflammatory pathways. A notable study investigated the anti-inflammatory and analgesic properties of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.[2][3][4] These compounds demonstrated significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.
Figure 2: Inhibition of inflammatory pathways by thiophene-thiazole derivatives.
The study on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives provided the following key findings:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |
| 5d | 93.45 | 0.83 | 23.08 |
| 5e | 94.78 | 0.76 | 38.46 |
| Aspirin (Control) | 15.32 | - | - |
| Celecoxib (Control) | - | 0.05 | - |
| Zileuton (Control) | - | - | 11.00 |
Table 2: In vitro cyclooxygenase and 5-lipoxygenase inhibition of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives.[4]
These results suggest that the thiophene-thiazole scaffold is a promising template for the development of potent and selective COX-2 inhibitors with dual COX/LOX inhibitory activity, which could offer a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the thiophene ring and specific substitutions on it appear to be crucial for this activity.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
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Unveiling the Antibacterial Potential of 4-(Thiophen-2-yl)thiazole-2-carboxylic acid: A Mechanistic Comparison
A Senior Application Scientist's Guide to Confirming the Mechanism of Action of a Novel Thiazole Derivative as a Bacterial Topoisomerase Inhibitor
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated drug candidate is paved with rigorous experimental evidence. This guide provides an in-depth, objective comparison of the hypothesized antibacterial mechanism of "4-(Thiophen-2-yl)thiazole-2-carboxylic acid" with established fluoroquinolone antibiotics. We will delve into the experimental workflows required to confirm its action as a bacterial type II topoisomerase inhibitor, a mechanism shared by highly successful drugs like ciprofloxacin and moxifloxacin.
Hypothesized Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV
While direct studies on this compound are emerging, its structural motifs, particularly the thiazole ring, are present in various biologically active antimicrobial agents.[1][2][3] We hypothesize that this compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. These essential enzymes control DNA topology during replication, and their inhibition leads to double-stranded DNA breaks and ultimately, cell death.[4][5] This mechanism is the hallmark of the fluoroquinolone class of antibiotics.[5]
To validate this hypothesis, a series of experiments are necessary to demonstrate direct enzyme inhibition and whole-cell antibacterial activity. This guide will outline these protocols and compare the (hypothetical) performance of our target compound against well-characterized fluoroquinolones.
Visualizing the Proposed Antibacterial Action
The following diagram illustrates the proposed mechanism of action, where this compound, like fluoroquinolones, stabilizes the enzyme-DNA cleavage complex, leading to bactericidal effects.
Caption: Workflow for the DNA Gyrase Supercoiling Assay.
Step-by-Step Methodology:
-
Reaction Setup: On ice, prepare a reaction mixture containing relaxed pBR322 plasmid DNA, assay buffer, and ATP. 2. Compound Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a no-compound control and a positive control (e.g., ciprofloxacin).
-
Enzyme Addition: Add purified E. coli DNA gyrase to all tubes except the negative control.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow the supercoiling reaction to proceed. [3][6]5. Reaction Termination: Stop the reaction by adding a stop solution, often containing a detergent and a chelating agent, followed by extraction with chloroform/isoamyl alcohol. 6. Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel and run at a constant voltage. 7. Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Supercoiled DNA will migrate faster than relaxed DNA. The IC50 is the concentration of the compound that inhibits supercoiling by 50%.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate interlinked DNA circles (catenanes), typically using kinetoplast DNA (kDNA). An inhibitor will prevent the release of minicircles from the kDNA network.
Caption: Workflow for the Topoisomerase IV Decatenation Assay.
Step-by-Step Methodology:
-
Reaction Setup: Prepare a reaction mixture containing kDNA, assay buffer, and ATP on ice. [7][8]2. Compound Addition: Add serial dilutions of the test compound to the reaction tubes, including appropriate controls.
-
Enzyme Addition: Add purified S. aureus topoisomerase IV to initiate the reaction. [7]4. Incubation: Incubate the mixture at 37°C for 30 minutes. [7]5. Reaction Termination and Electrophoresis: Stop the reaction and separate the products on a 1% agarose gel. [7]6. Visualization and Analysis: After staining, the catenated kDNA will remain in the well, while the decatenated minicircles will migrate into the gel. The IC50 is determined as the concentration that inhibits minicircle release by 50%. [7]
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent against a specific bacterium. [1][9][10] Step-by-Step Methodology:
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). [9][11]2. Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) of the test strains (E. coli, S. aureus) according to CLSI guidelines. [10]3. Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours. [11]5. Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity). [10]
Conclusion
By following these detailed experimental protocols, researchers can rigorously test the hypothesis that this compound functions as a bacterial DNA gyrase and topoisomerase IV inhibitor. The comparative data against well-established fluoroquinolones will provide a clear indication of its potential as a novel antibacterial agent. This systematic approach, grounded in established methodologies, ensures the scientific integrity of the findings and provides a solid foundation for further drug development efforts.
References
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Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Staphylococcus aureus Topoisomerase IV Decatenation Assay. (n.d.). Inspiralis. Retrieved from [Link]
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Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. (2020). ACS Infectious Diseases. Retrieved from [Link]
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Activity of and Resistance to Moxifloxacin in Staphylococcus aureus. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. Retrieved from [Link]
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Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus. (2014). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
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MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
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Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. Retrieved from [Link]
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Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. (n.d.). PubMed. Retrieved from [Link]
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Gel-Based E. coli Topoisomerase IV DNA Decatenation Assay. (n.d.). ProFoldin. Retrieved from [Link]
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Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. Retrieved from [Link]
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Effectiveness of Ciprofloxacin, Levofloxacin, or Moxifloxacin for Treatment of Experimental Staphylococcus aureus Keratitis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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The Effect of Conjugation of Ciprofloxacin and Moxifloxacin with Fatty Acids on Their Antibacterial and Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
